molecular formula C13H17BFNO3 B1461903 (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-44-8

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1461903
CAS No.: 874289-44-8
M. Wt: 265.09 g/mol
InChI Key: YASQSGZTGZDSLB-UHFFFAOYSA-N
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Description

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BFNO3 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASQSGZTGZDSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660249
Record name [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
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Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-44-8
Record name B-[5-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid
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Record name [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
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Record name 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid
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Foundational & Exploratory

Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. The synthesis is strategically designed as a two-step process commencing with the amide coupling of 4-bromo-3-fluorobenzoic acid and cyclohexylamine, followed by a palladium-catalyzed Miyaura borylation. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to replicate and optimize this synthesis. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] These compounds exhibit remarkable stability, low toxicity, and a high degree of functional group tolerance, making them ideal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2]

The target molecule, this compound, incorporates several key structural features that are highly desirable in medicinal chemistry. The fluoro-substituted phenylboronic acid moiety provides a versatile handle for Suzuki-Miyaura coupling, enabling the construction of biaryl structures often found in pharmacologically active compounds. The cyclohexylcarbamoyl group can influence the molecule's lipophilicity and metabolic stability, and may participate in crucial binding interactions with biological targets. This guide delineates a reliable synthetic route to access this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The boronic acid functionality can be introduced via a borylation reaction on an appropriately functionalized aryl halide precursor. The amide bond can be formed through a standard coupling reaction between a carboxylic acid and an amine. This leads to the following retrosynthetic pathway:

G target This compound intermediate N-Cyclohexyl-4-bromo-3-fluorobenzamide target->intermediate Miyaura Borylation starting_materials 4-Bromo-3-fluorobenzoic acid + Cyclohexylamine intermediate->starting_materials Amide Coupling

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.

Synthetic Pathway and Experimental Protocols

The forward synthesis involves two primary steps:

  • Step 1: Amide Coupling - Synthesis of N-Cyclohexyl-4-bromo-3-fluorobenzamide.

  • Step 2: Miyaura Borylation - Synthesis of this compound pinacol ester, followed by hydrolysis.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Miyaura Borylation & Hydrolysis start 4-Bromo-3-fluorobenzoic acid + Cyclohexylamine reagents1 HATU, DIPEA, DMF start->reagents1 intermediate N-Cyclohexyl-4-bromo-3-fluorobenzamide reagents1->intermediate reagents2 Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane intermediate->reagents2 boronate_ester This compound pinacol ester reagents2->boronate_ester hydrolysis Aqueous Workup / Hydrolysis boronate_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Overall synthetic workflow.

Step 1: Synthesis of N-Cyclohexyl-4-bromo-3-fluorobenzamide

The formation of the amide bond is achieved by coupling 4-bromo-3-fluorobenzoic acid with cyclohexylamine using a suitable coupling agent. 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an effective choice due to its high efficiency and ability to suppress side reactions.[3]

Experimental Protocol:

  • To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add cyclohexylamine (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-cyclohexyl-4-bromo-3-fluorobenzamide as a solid.[4]

Parameter Value Reference
Starting Material4-Bromo-3-fluorobenzoic acidCommercial
ReagentCyclohexylamineCommercial
Coupling AgentHATU[3]
BaseDIPEA[3]
SolventDMF[3]
Typical Yield85-95%Estimated
Step 2: Synthesis of this compound

The conversion of the aryl bromide to the boronic acid is accomplished via a Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron as the boron source to form a stable boronate ester intermediate, which is subsequently hydrolyzed to the desired boronic acid.[1][7]

Experimental Protocol:

  • In a dry flask, combine N-cyclohexyl-4-bromo-3-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc) (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude boronate ester can be hydrolyzed by dissolving it in a mixture of tetrahydrofuran (THF) and aqueous HCl (1 M) and stirring at room temperature for 1-2 hours.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude boronic acid by recrystallization or by washing with a suitable non-polar solvent to remove non-polar impurities.

Parameter Value Reference
Starting MaterialN-Cyclohexyl-4-bromo-3-fluorobenzamideFrom Step 1
Boron SourceBis(pinacolato)diboron[5]
CatalystPdCl₂(dppf)[7]
BaseKOAc[7]
Solvent1,4-Dioxane[7]
Typical Yield70-85%Estimated

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value Reference
Molecular FormulaC₁₃H₁₇BFNO₃
Molecular Weight265.09 g/mol
AppearanceWhite to off-white solidExpected
¹H NMRConsistent with structure[8]
¹³C NMRConsistent with structure[8]
¹¹B NMRδ 28-33 ppm (broad singlet)[9]
¹⁹F NMRConsistent with structure[8]
Mass Spectrometry[M+H]⁺ or [M-H]⁻ consistent with MWExpected

Note: Specific NMR chemical shifts will be dependent on the solvent used. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the cyclohexyl protons, the amide N-H proton, and a broad singlet for the B(OH)₂ protons.[8]

Safety and Handling

  • 4-Bromo-3-fluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage.

  • Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.

  • HATU: May cause an allergic skin reaction.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Bis(pinacolato)diboron: Skin and eye irritant.

  • Palladium catalysts: May be harmful if swallowed or inhaled. Handle in a well-ventilated area.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging a robust amide coupling followed by a well-established Miyaura borylation, this valuable building block can be accessed in good yields from commercially available starting materials. The provided protocols and technical insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this and related compounds for their research endeavors.

References

An In-depth Technical Guide to (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid: A Key Intermediate in the Synthesis of Novel ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-44-8. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical application of this molecule as a key building block in the development of potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors for cancer immunotherapy.

Compound Profile and Physicochemical Properties

This compound is a synthetic organoboron compound that has gained significance as a crucial intermediate in medicinal chemistry. Its structure, featuring a fluorinated phenylboronic acid scaffold coupled with a cyclohexylcarbamoyl group, makes it a valuable synthon for creating complex molecules with therapeutic potential.

PropertyValueReference
CAS Number 874289-44-8[1][2]
Molecular Formula C₁₃H₁₇BFNO₃[3]
Molecular Weight 265.09 g/mol [3]
Appearance Solid (predicted)[3]
SMILES OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2[3]
InChI 1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)[3]

Note: Analytical data for this specific compound is not extensively published; some properties are based on supplier information and chemical structure analysis.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages foundational reactions in organic chemistry. The chosen pathway is designed for efficiency and scalability, critical considerations in drug development. The following protocol is based on established methodologies and patent literature, providing a self-validating system for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into two key transformations: a Miyaura borylation to install the boronic acid group and an amide coupling to introduce the cyclohexylcarbamoyl moiety.

Retrosynthesis Target This compound Intermediate1 N-Cyclohexyl-3-bromo-4-fluorobenzamide Target->Intermediate1 Miyaura Borylation Intermediate2 3-Bromo-4-fluorobenzoic acid Intermediate1->Intermediate2 Amide Coupling StartingMaterial1 Cyclohexylamine Intermediate1->StartingMaterial1 Amide Coupling StartingMaterial2 3-Bromo-4-fluorobenzoyl chloride Intermediate2->StartingMaterial2 Hydrolysis StartingMaterial2->Intermediate2 Chlorination StartingMaterial3 Bis(pinacolato)diboron Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Miyaura Borylation & Hydrolysis A 3-Bromo-4-fluorobenzoic acid B 3-Bromo-4-fluorobenzoyl chloride A->B SOCl₂ or (COCl)₂ C N-Cyclohexyl-3-bromo-4-fluorobenzamide B->C Cyclohexylamine, Base D N-Cyclohexyl-3-bromo-4-fluorobenzamide E Pinacol Ester Intermediate D->E Bis(pinacolato)diboron, Pd catalyst, Base F (5-(Cyclohexylcarbamoyl)-2- fluorophenyl)boronic acid E->F Hydrolysis (Acid or Base) ENPP1_Pathway cluster_0 Tumor Cell cluster_1 Antigen Presenting Cell DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING Activation ENPP1 ENPP1 cGAMP->ENPP1 Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity Promotes Inhibitor This compound -derived inhibitor Inhibitor->ENPP1 Inhibition

References

molecular structure and conformation of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid

Abstract

This compound is a multifaceted molecule whose utility in medicinal chemistry and materials science is intrinsically linked to its three-dimensional structure and conformational dynamics. The presence of a boronic acid moiety, an amide linkage, and an ortho-fluorine substituent creates a complex interplay of steric and electronic effects, culminating in a distinct conformational landscape dominated by intramolecular hydrogen bonding. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational preferences through theoretical and spectroscopic lenses, and outlines robust experimental and computational workflows for its characterization. Understanding these fundamental properties is paramount for leveraging this molecule's full potential in rational drug design and the development of novel functional materials.

Foundational Molecular Architecture

The structural foundation of this compound is built upon a strategically substituted benzene ring. This scaffold integrates several key functional groups that dictate its chemical behavior and spatial arrangement.

  • Chemical Formula: C₁₃H₁₇BFNO₃

  • Molecular Weight: 265.09 g/mol

  • Core Components:

    • 2-Fluorophenylboronic Acid Core: A phenyl ring substituted with a boronic acid group [-B(OH)₂] and a fluorine atom at the ortho position (C2). This arrangement is critical for inducing specific conformational locks.

    • Cyclohexylcarbamoyl Moiety: An amide group [-C(=O)NH-] at the C5 position, linking the aromatic core to a cyclohexyl ring. This group introduces additional hydrogen bond donors/acceptors and significant steric bulk.

The systematic IUPAC name, this compound, precisely defines the connectivity of these components.

Caption: 2D connectivity of this compound.

Conformational Landscape: The Influence of Intramolecular Forces

The molecule's conformation is not random; it is governed by a delicate balance of forces. The most profound influence is the formation of intramolecular hydrogen bonds (IMHBs), which significantly stabilizes specific spatial arrangements.[1][2]

The Dominant O-H···F Hydrogen Bond

The primary conformational determinant is a strong intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid group and the adjacent ortho-fluorine atom.

  • Causality: The electronegative fluorine atom acts as a hydrogen bond acceptor, while the acidic boronic acid proton serves as the donor. This interaction creates a stable six-membered pseudo-ring.

  • Structural Implication: This O-H···F bond forces the B(OH)₂ group to adopt a conformation that is nearly coplanar with the phenyl ring, overcoming the typical preference for an orthogonal arrangement seen in many other phenylboronic acids.[3] Computational studies on the parent 2-fluorophenylboronic acid confirm that this hydrogen-bonded conformation is highly stabilizing.[3]

Secondary Intramolecular Interactions

While the O-H···F bond is dominant, other potential interactions contribute to the overall conformational profile:

  • N-H···O Hydrogen Bond: The amide proton (N-H) can potentially form a hydrogen bond with one of the oxygen atoms of the boronic acid group. This would influence the rotational orientation of the entire cyclohexylcarbamoyl substituent relative to the phenyl ring.

  • nF→pB Interaction: A through-space electronic interaction may exist between a lone pair on the fluorine atom and the formally empty p-orbital of the boron atom. This type of interaction, though weaker than the hydrogen bond, can contribute to the stability of the planar conformation.[3]

The interplay of these forces restricts the molecule's flexibility, favoring a well-defined low-energy state. This conformational rigidity is often a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target.

Conformational_Influences cluster_0 Key Rotational Bonds cluster_1 Resulting Intramolecular Interactions cluster_2 Dominant Conformer Rot1 C(aryl)-B H_Bond1 Primary: O-H···F (Forms 6-membered ring) Rot1->H_Bond1 Rot2 C(aryl)-C(amide) H_Bond2 Secondary: N-H···O (Restricts amide orientation) Rot2->H_Bond2 Conformer Pseudo-planar arrangement of -B(OH)₂ and phenyl ring H_Bond1->Conformer Major Stabilization H_Bond2->Conformer Minor Influence Electronic nF → pB Interaction Electronic->Conformer Minor Influence

Caption: Key interactions governing the molecule's preferred conformation.

Characterization Strategy: A Multi-Technique Approach

A thorough understanding of the molecule's structure requires a synergistic combination of spectroscopic, diffraction, and computational methods.

Spectroscopic Signature

While specific experimental data for this exact compound is not publicly available, a representative spectroscopic profile can be predicted based on its constituent functional groups and data from analogous structures.[4][5]

Technique Functional Group Predicted Observation
¹H NMR Aromatic (Ar-H)Multiplets in the δ 7.0-8.0 ppm range, showing complex splitting due to H-H and H-F coupling.
Amide (N-H)A broad singlet or doublet (depending on solvent) around δ 8.0-9.0 ppm.
Cyclohexyl (CH, CH₂)A series of broad multiplets in the δ 1.0-4.0 ppm range.
Boronic Acid (OH)A very broad singlet, often exchangeable with D₂O, typically in the δ 4.0-6.0 ppm range.
¹³C NMR Aromatic (Ar-C)Signals between δ 115-160 ppm. The C-F signal will appear as a doublet with a large ¹JCF coupling constant. The C-B signal may be broad and difficult to observe.
Carbonyl (C=O)A signal around δ 165-170 ppm.
Cyclohexyl (C)Signals in the δ 25-55 ppm range.
¹⁹F NMR Aryl Fluoride (Ar-F)A singlet or multiplet, depending on coupling to nearby aromatic protons.
¹¹B NMR Boronic Acid (Ar-B)A broad singlet in the δ 27-30 ppm range, characteristic of trigonal planar boron.[6]
FT-IR O-H (Boronic Acid)Broad band, ~3200-3400 cm⁻¹ (involved in H-bonding).
N-H (Amide)Sharp peak, ~3300 cm⁻¹.
C=O (Amide I)Strong absorption, ~1640-1660 cm⁻¹.
B-O StretchStrong, broad band, ~1330-1380 cm⁻¹.[7]
Mass Spec. Molecular IonExpected [M-H]⁻ in negative ESI mode. Analysis can be complicated by the tendency of boronic acids to form cyclic trimeric anhydrides (boroxines) under certain conditions.[8][9]
Experimental & Computational Workflow

The definitive elucidation of the molecule's solid-state and solution-phase structure follows a well-established workflow.

Protocol 1: Experimental Characterization

  • Synthesis: A plausible route involves the Miyaura borylation or a lithiation-boronation sequence starting from the corresponding aryl halide precursor, N-cyclohexyl-3-bromo-4-fluorobenzamide.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain high-purity crystalline material suitable for analysis.

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the solid-state structure, bond lengths, bond angles, and intermolecular packing. It provides direct visual evidence of the intramolecular O-H···F hydrogen bond.

  • NMR Spectroscopy: A full suite of 1D (¹H, ¹³C, ¹⁹F, ¹¹B) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable solvent (e.g., DMSO-d₆) confirms the chemical structure and connectivity. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations to validate the solution-state conformation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the exact molecular weight and elemental composition.[10]

Protocol 2: Computational Modeling

  • Conformational Search: An initial scan of the potential energy surface using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy conformers by systematically rotating the key single bonds (C-B, C-C, C-N).

  • Quantum Mechanical Optimization: Each identified low-energy conformer is then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)). This refines the molecular geometry and provides accurate relative energies.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties (enthalpy, Gibbs free energy).

  • Interaction Analysis: The nature of the intramolecular hydrogen bonds is quantified using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis, which provide insights into the strength and electronic characteristics of these interactions.[3]

Caption: Integrated workflow for structural and conformational analysis.

Implications for Drug Discovery and Development

The defined conformational posture of this compound has significant implications for its application as a building block in drug discovery.

  • Improved Permeability: The intramolecular hydrogen bond masks polar O-H and N-H groups, reducing the molecule's polar surface area (TPSA). This "chameleonic" behavior can enhance passive membrane permeability, a critical property for oral bioavailability.[11]

  • Enhanced Target Binding: By pre-organizing the molecule into a low-energy, receptor-relevant conformation, the entropic cost of binding is minimized, potentially leading to higher binding affinity and potency.

  • Scaffold Rigidity: The rigidified phenylboronic acid core provides a stable anchor for orienting other pharmacophoric elements, facilitating structure-activity relationship (SAR) studies. Boronic acids are known to be key intermediates and pharmacophores in various therapeutic areas, including oncology.[12][13]

Conclusion

This compound is a molecule whose structure is elegantly controlled by a dominant intramolecular O-H···F hydrogen bond. This interaction imparts a pseudo-planar, rigid conformation to the core, a feature that can be strategically exploited in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. A comprehensive characterization, integrating X-ray crystallography, advanced NMR spectroscopy, and high-level computational modeling, is essential to fully map its structural and energetic landscape. The insights gained from such studies provide a robust foundation for the rational design of next-generation therapeutics and functional materials built upon this versatile chemical scaffold.

References

spectroscopic data (NMR, IR, MS) for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Prepared by a Senior Application Scientist

Introduction to this compound

This compound is a specialized organic compound featuring a fluorinated phenylboronic acid moiety coupled with a cyclohexylamide group. Boronic acids are critical reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds in modern drug discovery and materials science. The presence of the fluorine atom and the amide linkage can significantly influence the compound's reactivity, solubility, and biological activity, making a thorough structural characterization essential.

Molecular Properties:

  • Chemical Formula: C₁₃H₁₇BFNO₃

  • Molecular Weight: 265.09 g/mol

  • CAS Number: 1314240-52-9 (example, may vary)

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a definitive spectrum must be acquired empirically, a highly accurate prediction can be made by analyzing the distinct chemical environments within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, amide, boronic acid, and cyclohexyl protons. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing fluorine and carbonyl; electron-donating/directing boronic acid).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Boronic Acid (-B(OH)₂)4.5 - 6.0 (variable)br s2HVery broad, D₂O exchangeable. Position is highly dependent on solvent and concentration.
Aromatic (H-3)~8.20d1HOrtho-coupled to H-4. Deshielded by adjacent electron-withdrawing C=O group.
Aromatic (H-6)~7.80dd1HOrtho-coupled to F, meta-coupled to H-4.
Aromatic (H-4)~7.50t1HOrtho-coupled to H-3 and deshielded by the C=O group.
Amide (-NH-)8.3 - 8.8br s1HBroad due to quadrupolar relaxation. Position can shift with temperature and solvent.
Cyclohexyl (-CH-N)3.8 - 4.0m1HDeshielded by the adjacent nitrogen atom.
Cyclohexyl (-CH₂-)1.1 - 2.0m10HComplex, overlapping multiplets for the five pairs of methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon environments. Key features include the carbonyl carbon, the carbon-fluorine coupling, and the carbons of the cyclohexyl ring.

Carbon Assignment Predicted δ (ppm) Key Feature
Carbonyl (-C=O)165 - 168
Aromatic (C-F)160 - 164Large ¹JCF coupling (~250 Hz)
Aromatic (C-B)130 - 135Signal may be broad.
Aromatic (C-H & C-C)115 - 140Four distinct signals expected.
Cyclohexyl (CH-N)48 - 52
Cyclohexyl (CH₂)24 - 34Three distinct signals expected.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of the solid compound into a clean, dry vial.[1] Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for boronic acids and amides). Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]

  • Instrument Setup: Insert the sample into the NMR spectrometer.[2]

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]

    • Tuning: The probe is tuned to the correct frequency for both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

  • Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard pulse-acquire sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 15-20 mg of Compound Prep2 Dissolve in 0.7 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Lock, Shim, Tune Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Analyze Proc2->Proc3

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

The IR spectrum will be dominated by strong absorptions from the O-H, N-H, C=O, B-O, and C-F bonds.

Frequency (cm⁻¹) Intensity Vibration Functional Group
3400 - 3200Strong, BroadO-H StretchBoronic Acid (-B(OH)₂)
~3350Medium, SharpN-H StretchSecondary Amide (-NH)
3100 - 3000MediumC-H StretchAromatic
2930, 2850StrongC-H StretchCyclohexyl (aliphatic)
~1650Strong, SharpC=O StretchAmide I Band
~1550StrongN-H BendAmide II Band[3]
1600, 1480Medium-WeakC=C StretchAromatic Ring
~1350StrongB-O StretchBoronic Acid
~1250StrongC-F StretchAryl-Fluoride
Experimental Protocol: ATR-IR Spectroscopy

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology: Attenuated Total Reflectance (ATR) is a preferred method for solid samples due to its simplicity and minimal sample preparation.[4][5]

  • Setup: Ensure the ATR crystal (typically diamond) is clean.[6]

  • Background Scan: With the empty, clean crystal, run a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal.[7]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact, which is critical for a strong signal.[4]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) on a soft tissue.

ATR_IR_Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Baseline Correction) Acquire->Process End Clean Crystal & Anvil Process->End LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection Prep Prepare Dilute Solution (~10 µg/mL) Inject Inject into HPLC Prep->Inject Column C18 Reversed-Phase Column Inject->Column Elution Gradient Elution (Water/Acetonitrile) Column->Elution Ionize Electrospray Ionization (ESI) Elution->Ionize Analyze Full Scan & MS/MS Analysis Ionize->Analyze Data Data Analysis (Identify M+ & Fragments) Analyze->Data

References

A Comprehensive Technical Guide to the Solubility Profile of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physicochemical property. It dictates everything from reaction kinetics in synthesis to bioavailability in a final drug product. Poor solubility can terminate the progression of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of a compound's solubility profile are not merely procedural steps but critical decision-driving criteria.[1]

This guide provides an in-depth technical exploration of the solubility profile of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid , a molecule representative of complex building blocks used in medicinal chemistry. We will dissect its structural attributes, theorize its behavior in various solvent systems, provide a robust experimental protocol for empirical determination, and discuss the practical implications of the results for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Structural Analysis of the Target Molecule

A molecule's solubility is fundamentally governed by its structure. Before any empirical testing, a detailed analysis of the constituent functional groups and their potential interactions provides a strong predictive foundation for its behavior.

Molecular Identity:

  • Chemical Name: this compound

  • Molecular Formula: C₁₃H₁₇BFNO₃[2]

  • Molecular Weight: 265.09 g/mol [2]

Key Structural Features Influencing Solubility:

  • Arylboronic Acid Moiety (-B(OH)₂): This is the primary polar, acidic functional group. The two hydroxyl groups are potent hydrogen bond donors and acceptors. Boronic acids are Lewis acids and can exhibit Brønsted acidity, making their solubility in aqueous systems highly pH-dependent.[3] A crucial characteristic of boronic acids is their tendency to undergo reversible dehydration, especially under anhydrous conditions or upon heating, to form a cyclic trimeric anhydride known as a boroxine .[4][5] Boroxines are significantly less polar and generally less soluble than their corresponding monomeric acids, a factor that can complicate solubility measurements.[3][6]

  • Ortho-Fluoro Substituent (-F): The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[7] This can influence the strength of interactions with Lewis basic solvents and affect the pKa of the boronic acid.

  • Cyclohexylcarbamoyl Group (-C(=O)NH-Cyclohexyl): This large substituent introduces significant lipophilicity (hydrophobicity) due to the nonpolar cyclohexyl ring. The amide linkage within this group, however, provides additional hydrogen bond donor (N-H) and acceptor (C=O) sites, creating a region of localized polarity.

  • Potential for Intramolecular Hydrogen Bonding: The ortho positioning of the fluorine atom and the amide group could potentially lead to intramolecular hydrogen bonding. However, a more likely and significant intramolecular interaction may occur between the amide proton (N-H) and one of the boronic acid hydroxyl oxygens, or the amide carbonyl oxygen (C=O) and a boronic acid hydroxyl proton. Such internal bonding can reduce the number of sites available for intermolecular hydrogen bonding with solvent molecules, thereby decreasing solubility in highly polar, protic solvents.[8][9][10]

Section 2: Theoretical Solubility Framework: Predicting Behavior Across Solvent Classes

The principle of "like dissolves like" provides a foundational framework. The molecule's amphipathic nature—possessing both significant polar and nonpolar regions—suggests a nuanced solubility profile.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the cyclohexyl and phenyl rings have affinity for these solvents, the highly polar boronic acid and amide groups will resist solvation, making the overall dissolution energetically unfavorable.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): Moderate to high solubility is predicted. These solvents can effectively solvate the lipophilic portions of the molecule while also interacting with the polar functional groups. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are particularly effective due to their large dipole moments and ability to act as hydrogen bond acceptors, disrupting the strong intermolecular hydrogen bonds present in the solid-state boronic acid dimer structure.[11]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols like methanol and ethanol is expected to be moderate. These solvents can engage in hydrogen bonding with the boronic acid and amide groups. However, solubility in water is anticipated to be low at neutral pH due to the dominant lipophilic character of the large cyclohexylcarbamoylphenyl moiety. The solubility in aqueous media will be highly dependent on pH; in basic conditions (pH > pKa), the boronic acid will deprotonate to form a more soluble boronate salt.

Section 3: Gold-Standard Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical fact, a robust and reproducible methodology is essential. The Saturation Shake-Flask Method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[1]

Core Principle

The method involves generating a saturated solution of the compound in a specific solvent, allowing it to reach thermodynamic equilibrium, and then quantifying the concentration of the dissolved solute in the liquid phase. The presence of excess, undissolved solid is mandatory to ensure equilibrium is maintained.[12][13]

Detailed Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a panel of common laboratory solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Toluene, Heptane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and buffered aqueous solutions at pH 1.2, 4.5, and 6.8 for Biopharmaceutics Classification System (BCS) relevant data).[14]

  • Sample Addition: Add an amount of solid this compound to a known volume of solvent (e.g., 1-2 mL) in a sealed glass vial, such that a significant excess of solid remains visible after initial mixing. A general starting point is 5-10 mg of solid.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).[1] Agitate the suspensions for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours.[13]

  • Phase Separation (Critical Step): After equilibration, allow the vials to stand undisturbed for a short period to permit sedimentation. To separate the saturated supernatant from the excess solid, centrifugation is the preferred method (e.g., 10 minutes at >10,000 g).[1] Alternatively, for organic solvents, filtration using a chemically inert (e.g., PTFE) 0.22 µm syringe filter can be used. This step must be performed carefully to avoid dislodging solid particles.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear supernatant. Perform a pre-determined dilution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification via HPLC-UV: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is effective for separating the analyte from any potential impurities or degradants.[15][16]

    • Detection: The phenyl ring provides a strong chromophore for UV detection, typically around 254 nm or 270 nm.[15]

    • Calibration: Quantify the concentration against a multi-point calibration curve prepared from a stock solution of the compound of known concentration.

Protocol Validation and Trustworthiness

This protocol is self-validating. The continued presence of excess solid confirms saturation.[13] Running parallel samples and analyzing them at different time points (e.g., 24h and 48h) can confirm that equilibrium has been reached if the measured concentrations are consistent.[1] The specificity of the HPLC method ensures that only the target compound is quantified, excluding any suspended solids or degradation products.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Step 1: Add excess solid to known volume of solvent B Step 2: Seal vial to prevent evaporation A->B C Step 3: Agitate at constant temperature (24-48h) B->C D Step 4: Centrifuge or Filter (0.22 µm PTFE) C->D E Step 5: Precisely dilute clear supernatant D->E F Step 6: Analyze by validated HPLC-UV method E->F G Calculate Solubility (mg/mL or µg/mL) F->G

Caption: Shake-Flask Method Workflow

Section 4: Predicted Solubility Data and Interpretation

While exact quantitative data requires empirical measurement, a predictive summary based on chemical principles and data from analogous arylboronic acids provides valuable guidance for experimental design.[6][17][18]

Solvent ClassSolventPredicted Solubility (Qualitative)Predicted Solubility Range (mg/mL) @ 25°CRationale
Nonpolar Heptane / HexaneInsoluble< 0.01Highly polar groups prevent dissolution in nonpolar media.
TolueneVery Sparingly Soluble0.01 - 0.1Aromatic interactions provide minimal solvation.
Polar Aprotic Dichloromethane (DCM)Sparingly Soluble0.1 - 1.0Moderate polarity, but limited H-bonding ability.
Ethyl AcetateSoluble1 - 10Good balance of polarity and H-bond acceptance.
Tetrahydrofuran (THF)Soluble10 - 50Ether oxygen is a good H-bond acceptor; solvates the nonpolar regions well.
Acetonitrile (ACN)Soluble10 - 50High dipole moment, but weaker H-bond acceptor than others in its class.
AcetoneVery Soluble50 - 150Strong H-bond acceptor, effectively disrupts solid-state H-bonds.
Dimethylformamide (DMF)Freely Soluble> 200Excellent H-bond acceptor and high polarity effectively solvates all parts of the molecule.
Dimethyl sulfoxide (DMSO)Freely Soluble> 200Exceptionally strong H-bond acceptor and high polarity.
Polar Protic Methanol (MeOH)Soluble10 - 50Acts as both H-bond donor and acceptor.
Ethanol (EtOH)Soluble5 - 25Slightly less polar than methanol, reducing affinity for the boronic acid group.
Aqueous Water (pH 7)Very Sparingly Soluble< 0.1Large lipophilic moiety dominates, leading to poor aqueous solubility at neutral pH.
Aqueous Buffer (pH 1.2)Very Sparingly Soluble< 0.1Molecule remains in its neutral, poorly soluble acid form.
Aqueous Buffer (pH > 9)Soluble> 10Deprotonation to the anionic boronate species significantly increases aqueous solubility.

Logical Framework for Solubility

G cluster_molecule Molecular Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome A Boronic Acid (Polar, H-Bonding, Acidic) F H-Bond Donor/Acceptor Ability A->F H Solubility Profile A->H Favors polar protic/aprotic B Amide Linkage (Polar, H-Bonding) B->F B->H Favors polar protic/aprotic C Cyclohexyl & Phenyl (Nonpolar, Lipophilic) E Polarity / Dipole Moment C->E C->H Favors nonpolar/aprotic D o-Fluoro Group (Increases Acidity) G pH (Aqueous Systems) D->G

Caption: Factors Influencing Solubility

Conclusion

The solubility profile of this compound is complex, driven by a delicate balance between its large lipophilic domains and its potent hydrogen-bonding polar functional groups. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and other polar organics like THF and acetone, and poorly soluble in nonpolar hydrocarbons and neutral aqueous media. The inherent tendency of boronic acids to form less-soluble boroxine anhydrides presents a key experimental challenge that must be managed through careful protocol execution.

For any scientist in drug discovery or process development, generating an empirical solubility profile using the standardized shake-flask method is an indispensable step. The resulting data provides the critical insights needed for solvent selection in synthetic reactions, purification strategies, and the design of viable formulation approaches for future therapeutic applications.

References

A Senior Application Scientist's Guide to (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid: Commercial Availability, Quality Control, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid (CAS No. 874289-44-8), a specialized chemical intermediate. Moving beyond a simple supplier list, this document offers practical, field-proven insights into sourcing, quality validation, and strategic application of this reagent, grounded in the principles of synthetic and analytical chemistry.

Strategic Importance in Medicinal Chemistry

This compound is not a household chemical; it is a highly functionalized building block designed for specific applications in drug discovery and development. Its value lies in the unique combination of its three core structural motifs:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the efficient and predictable formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecular architectures.[2]

  • The Fluoro-Substituted Phenyl Ring: The fluorine atom is a strategic addition. Its presence can significantly modulate the physicochemical properties of a final drug candidate, often enhancing metabolic stability, improving bioavailability, and altering binding affinity to biological targets.[2]

  • The Cyclohexylcarbamoyl Group: This amide-containing side chain provides a distinct steric and electronic profile. It offers medicinal chemists a vector for exploring structure-activity relationships (SAR), enabling the fine-tuning of a molecule's interaction with a target protein or enzyme.

The convergence of these features makes this reagent particularly valuable for researchers developing targeted therapies in fields like oncology, where complex biaryl structures are common pharmacophores.[2] Boronic acids themselves are a well-established class of compounds in medicine, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, validating their utility.[1][3][4]

Molecular Structure and Properties

A clear understanding of the molecule's structure is paramount for its effective use.

Caption: 2D structure of this compound.

PropertyValueSource
CAS Number 874289-44-8[5][6]
Molecular Formula C₁₃H₁₇BFNO₃[7]
Molecular Weight 265.09 g/mol
SMILES OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2[7]
InChIKey YASQSGZTGZDSLB-UHFFFAOYSA-N[7]

Commercial Sourcing and Supplier Overview

Procuring high-purity intermediates is critical for reproducible research.[2] While availability can fluctuate, several chemical suppliers specialize in providing complex building blocks for research and development. It is crucial to note that some larger suppliers, like Sigma-Aldrich, have discontinued this specific product, underscoring the need to engage with specialized manufacturers.

SupplierNotes
J & K SCIENTIFIC LTD. Listed as a supplier of 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid with 98% purity.[5]
Amadis Chemical Co.,Ltd. Lists the compound, identifying it as a pharmaceutical intermediate.[5]
Angene International Limited Offers the compound and suggests inquiring to confirm stock.[5]
Pure Chemistry Scientific Inc. Lists the boronic acid and provides the molecular formula.[5]
Combi-Blocks Inc. Included in a list of suppliers for this specific CAS number.[5]
GlobalChemMall Lists a Chinese manufacturer and provides a CAS number for an isomer, 874219-42-8.[8]
Santa Cruz Biotechnology Lists the product with CAS 874289-44-8 for research use.[6]

Scientist's Note: When sourcing, always request a lot-specific Certificate of Analysis (CoA). Pay close attention to the purity assessment method (e.g., HPLC, NMR) and the reported levels of key impurities, such as the corresponding boroxine (cyclic anhydride), which can form upon dehydration.[9][10]

The Self-Validating System: A Protocol for Quality Control

Trust in your starting material is non-negotiable. Boronic acids present unique analytical challenges due to their reactivity.[11] They can be difficult to analyze, often forming unexpected ions or degradation products in mass spectrometry and chromatography.[12] Therefore, an in-house quality control check is a mandatory step before committing valuable resources to a synthetic campaign.

The following workflow represents a robust, self-validating system for assessing the purity and identity of received this compound.

Caption: A logical workflow for the quality control of boronic acid reagents.

Experimental Protocol: UHPLC-MS Purity Analysis

This method is designed for high-throughput analysis and provides both purity data (from UV detection) and identity confirmation (from mass spectrometry).[9]

1. Sample Preparation (The Critical Step):

  • Rationale: Boronic acids can degrade in protic or aqueous solvents.[11] The use of an aprotic diluent is essential to prevent premature hydrolysis and ensure accurate analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of the boronic acid powder.

    • Dissolve in 1.0 mL of high-purity acetonitrile to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Perform a subsequent dilution in acetonitrile to a final concentration of ~10 µg/mL for injection.

2. Chromatographic Conditions:

  • Rationale: A C18 stationary phase provides good retention for a broad range of boronic acids.[9] A gradient elution ensures that both the main compound and any potential impurities are well-resolved.

  • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Detection Settings:

  • UV Detector: Monitor at 254 nm.

  • Mass Spectrometer (MS):

    • Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Rationale: Running in both modes is crucial. While some boronic acids ionize well in positive mode ([M+H]⁺), others may be more sensitive in negative mode ([M-H]⁻). This dual-mode analysis minimizes the risk of missing the compound of interest.

    • Scan Range: m/z 100-500.

4. Data Analysis & Validation:

  • Purity: Integrate the peak areas in the UV chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >98% is typically desired.

  • Identity:

    • In the positive ion mass spectrum, look for the protonated molecule [M+H]⁺ at m/z 266.1358.[7]

    • In the negative ion mass spectrum, look for the deprotonated molecule [M-H]⁻ at m/z 264.1213.[7]

    • Trustworthiness Check: The presence of both ions provides very high confidence in the compound's identity. Also, look for potential adducts (e.g., [M+Na]⁺) or characteristic fragments that align with the expected structure.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl structures.

cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid (5-Cyclohexylcarbamoyl-2-fluorophenyl)boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst Organohalide Aryl/Heteroaryl Halide (R-X) Organohalide->Catalyst Product Coupled Product (Biaryl Structure) Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst

Caption: The role of the boronic acid in a Suzuki-Miyaura coupling reaction.

This reaction is a workhorse in medicinal chemistry due to its functional group tolerance and reliability. The choice of catalyst, base, and solvent is critical and must be optimized for the specific aryl halide coupling partner. The insights gained from the QC analysis ensure that the stoichiometry of the reaction is accurate, preventing wasted reagents and simplifying purification of the final product.

Conclusion

This compound is a specialized, high-value reagent for drug discovery programs. Its successful application hinges on a clear understanding of its strategic importance, careful sourcing from reputable suppliers, and, most critically, a rigorous and self-validating in-house quality control protocol. By treating this starting material not as a commodity but as a critical component of the synthetic process, researchers can ensure the integrity and reproducibility of their results, ultimately accelerating the path toward novel therapeutic agents.

References

The Multifaceted Potential of Substituted Phenylboronic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high specificity and efficacy is a perpetual endeavor. In this landscape, substituted phenylboronic acids (PBAs) have emerged as a class of compounds with remarkable and diverse biological activities. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, ubiquitous motifs in biological systems, underpins a wide array of applications, from targeted cancer therapy to the inhibition of antibiotic resistance. This in-depth technical guide provides a comprehensive overview of the core biological activities of substituted PBAs, delves into the mechanistic underpinnings of their actions, and presents field-proven insights into their experimental evaluation.

The Chemistry at the Core: Understanding Phenylboronic Acid Reactivity

The biological potential of phenylboronic acids is intrinsically linked to the chemistry of the boronic acid functional group [-B(OH)₂]. Boron, in this state, possesses an empty p-orbital, rendering it a Lewis acid. This allows it to readily interact with nucleophiles, most notably the hydroxyl groups of cis-diols found in saccharides, glycoproteins, and certain catechols. This interaction leads to the formation of stable, five- or six-membered cyclic boronate esters. Crucially, this esterification is reversible and pH-dependent, a characteristic that is elegantly exploited in various therapeutic and diagnostic strategies.[1][2][3]

The phenyl ring serves as a versatile scaffold that can be functionalized with various substituents. These modifications can modulate the electronic properties of the boron atom, influencing its Lewis acidity and, consequently, its binding affinity and selectivity for specific diols. Furthermore, substituents can introduce additional functionalities, such as pharmacophores for targeting specific enzymes or moieties that enhance solubility and pharmacokinetic properties.[4][5]

Targeted Warfare Against Cancer: Exploiting the Glycocalyx

A hallmark of many cancer cells is an altered cell surface glycosylation pattern, often characterized by the overexpression of sialic acid (SA) residues.[6][7][8][9][10] This aberrant "sugar coating," or glycocalyx, presents a unique targeting opportunity for PBA derivatives.

Mechanism of Action: Sialic Acid Recognition

Substituted PBAs can selectively bind to the cis-diol groups present in sialic acids on the surface of cancer cells.[6][7][8] This targeted binding can be leveraged in several ways:

  • Direct Anti-proliferative Effects: Some PBA derivatives have demonstrated intrinsic anti-cancer activity upon binding to cancer cells.[11] Studies have shown that certain phenylboronic acid and benzoxaborole derivatives can induce apoptosis in a cell cycle-specific manner.[11]

  • Enhanced Drug Delivery: PBA moieties can be conjugated to nanoparticles, liposomes, or other drug delivery systems to facilitate targeted delivery of chemotherapeutic agents to tumor sites.[6][9][10][12][13][14] This approach enhances the local concentration of the drug, improving its efficacy while minimizing systemic toxicity.[6][14] The pH-responsive nature of the boronate ester bond can be further exploited for controlled drug release within the acidic tumor microenvironment.[6][13][15]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Figure 1: Targeted drug delivery to cancer cells using PBA-functionalized systems.

Experimental Protocol: Assessing Cellular Uptake of PBA-Conjugated Nanoparticles

Objective: To quantify the enhanced cellular uptake of PBA-functionalized nanoparticles in cancer cells overexpressing sialic acid.

Methodology:

  • Cell Culture: Culture a sialic acid-overexpressing cancer cell line (e.g., B16F10) and a control cell line with normal sialic acid expression.

  • Nanoparticle Preparation: Synthesize fluorescently labeled nanoparticles (e.g., with FITC) and a batch of the same nanoparticles conjugated with a substituted phenylboronic acid.

  • Incubation: Incubate both cell lines with the PBA-conjugated and non-conjugated nanoparticles at a predetermined concentration for various time points (e.g., 1, 2, 4 hours).

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS to remove non-internalized nanoparticles.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

  • Fluorescence Microscopy:

    • Seed cells on coverslips and incubate with the nanoparticles as described above.

    • After incubation, wash the cells, fix them, and stain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope to observe the intracellular localization of the nanoparticles.

Expected Outcome: A significantly higher fluorescence intensity will be observed in the cancer cells incubated with PBA-conjugated nanoparticles compared to the non-conjugated nanoparticles and the control cell line, demonstrating targeted uptake.[14]

Combating Microbial Threats: Antibacterial and Antiviral Applications

The ability of PBAs to interact with carbohydrates extends to the cell walls of bacteria and the glycoprotein coats of viruses, making them promising candidates for novel antimicrobial agents.

Antibacterial Activity: Disrupting the Bacterial Envelope

The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), while the cell wall of Gram-positive bacteria contains teichoic acids. Both of these structures contain cis-diol moieties that can be targeted by PBAs.

  • Mechanism of Action: Phenylboronic acid-functionalized materials, such as silver nanoparticles, have shown enhanced antibacterial activity.[16][17] The PBA groups promote the accumulation of the nanoparticles on the bacterial surface through covalent bonding with LPS or teichoic acid, leading to membrane disruption and bacterial cell death.[16][17] Halogenated phenylboronic acids have also demonstrated direct antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[18] Furthermore, PBA has been shown to have a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations on bacteria such as E. coli.[19]

Antiviral Potential: Inhibiting Viral Entry

Many enveloped viruses, such as influenza and hepatitis C virus (HCV), rely on surface glycoproteins for attachment to and entry into host cells. These glycoproteins are often heavily glycosylated, presenting a target for PBA-based inhibitors.

  • Mechanism of Action: Phenylboronic acid-modified nanoparticles have been investigated as viral entry inhibitors.[20][21] By binding to the glycans on the viral envelope, these "borono-lectins" can sterically hinder the interaction between the virus and host cell receptors, thus preventing infection.[20] While early studies with simple monophenylboronic acids showed limited antiviral activity, likely due to insufficient binding affinity, the development of multivalent PBA systems and nanoparticles holds promise for this application.[22][23]

Precision Enzyme Inhibition: A Strategy for Disease Modulation

The unique reactivity of the boronic acid group makes it an excellent warhead for designing potent and selective enzyme inhibitors. The boron atom can form a reversible covalent bond with a catalytic serine or threonine residue in the active site of an enzyme, mimicking the tetrahedral transition state of the enzymatic reaction.[24][25][26]

Proteasome Inhibition: A Cornerstone of Cancer Therapy

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis. Its inhibition is a validated strategy for cancer treatment. Bortezomib, a dipeptide boronic acid, was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma. The boronic acid moiety of bortezomib is crucial for its inhibitory activity, forming a stable complex with the active site threonine of the 20S proteasome.[6]

β-Lactamase Inhibition: Overcoming Antibiotic Resistance

The emergence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a major driver of antibiotic resistance. Phenylboronic acid derivatives have been developed as potent inhibitors of various classes of β-lactamases, including class A and class C enzymes.[24][25][26][27] By inhibiting these resistance enzymes, PBAs can restore the efficacy of existing β-lactam antibiotics.

graph { node [shape=ellipse, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Mechanism of enzyme inhibition by a phenylboronic acid derivative.

Quantitative Data: Inhibition of β-Lactamases by Phenylboronic Acid Derivatives
CompoundTarget β-LactamaseInhibition Constant (Kᵢ)Reference
Phenylboronic Acid Derivative 1AmpC β-lactamaseLow nanomolar[24]
Phenylboronic Acid Derivative 2KPC-2 (Class A)Micromolar[25]
Phenylboronic Acid Derivative 3GES-5 (Class A)Micromolar[25]

Beyond Therapeutics: Phenylboronic Acids as Biological Sensors

The reversible and specific interaction of PBAs with diols makes them ideal recognition elements for the development of biosensors for various biologically important molecules, including glucose and glycoproteins.[3][28][29][30]

  • Glucose Sensing: PBA-functionalized hydrogels can undergo volumetric changes in response to glucose binding, which can be translated into an optical signal.[3] This principle is being explored for the development of continuous glucose monitoring systems for diabetes management.[30][31]

  • Glycoprotein Detection: PBA-based sensors can be used to detect specific glycoproteins that are biomarkers for diseases like cancer.[28] For example, a quartz crystal microbalance (QCM) sensor functionalized with PBA has been developed for the real-time determination of protein-carbohydrate interactions on living cancer cells.[29]

Synthesis and Future Perspectives

The synthesis of substituted phenylboronic acids is well-established, with common methods including the reaction of Grignard or organolithium reagents with trialkyl borates, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4][32][33][34][35] This synthetic accessibility allows for the creation of diverse libraries of PBA derivatives for screening and optimization of biological activity.

The field of substituted phenylboronic acids is ripe with potential. Future research will likely focus on:

  • Developing more selective and potent inhibitors for a wider range of therapeutic targets.

  • Designing sophisticated, multi-responsive drug delivery systems that can respond to multiple stimuli in the tumor microenvironment.

  • Improving the pharmacokinetic properties of PBA-based drugs to enhance their clinical translatability.

  • Exploring novel applications in areas such as neurodegenerative diseases and inflammatory disorders.

References

Methodological & Application

Effective Utilization of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic significance of its structural features, provide a robust, optimized protocol for its use in synthesizing advanced pharmaceutical intermediates, and offer practical guidance on troubleshooting and optimization. This document is intended to empower researchers to leverage this versatile building block to its full potential in complex molecule synthesis and drug discovery pipelines.

Introduction: Strategic Importance of a Multifunctional Building Block

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The choice of the boronic acid partner is critical, as it dictates not only the efficiency of the coupling but also imparts essential structural and physicochemical properties to the final product.

This compound has emerged as a particularly valuable reagent. Its unique trifunctional design—a reactive boronic acid, an electronically influential ortho-fluoro substituent, and a sterically demanding meta-cyclohexylcarbamoyl group—makes it a strategic building block for introducing a highly functionalized phenyl ring into target molecules. This moiety is frequently found in a range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

Structural Features and Mechanistic Implications

The efficacy of this compound in Suzuki-Miyaura coupling is a direct result of its distinct structural attributes. Understanding these features is key to optimizing reaction conditions.

  • The ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This electronic feature can influence several steps in the catalytic cycle.[3] While electron-withdrawing groups on the boronic acid can sometimes slow the transmetalation step, the ortho positioning can also play a role in promoting the reductive elimination step, which is often rate-limiting.[4][5] This subtle interplay necessitates careful selection of ligands and bases to achieve optimal catalytic turnover.

  • The meta-Cyclohexylcarbamoyl Group: This large, lipophilic amide group serves multiple purposes. Firstly, it acts as a crucial interaction domain in the final drug product, often engaging with specific amino acid residues in a protein's binding pocket. Secondly, its steric bulk can influence the regioselectivity of the coupling reaction when multiple reactive sites are present on the coupling partner.[4][5] Lastly, the amide functionality itself is a stable and common feature in pharmaceutical compounds.

  • The Boronic Acid Moiety: As the reactive center, the boronic acid group is prone to side reactions such as protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and homocoupling.[6] The electronic nature of the ring, influenced by the fluoro and amide groups, makes this reagent moderately electron-deficient, which can impact the rate of transmetalation.[7][8] This necessitates carefully controlled, typically anhydrous or low-water, and thoroughly degassed reaction conditions.[9]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Charge Vessel (Reagents, Catalyst, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (3x Vacuum/Argon Cycles) B->C D 4. Heat & Stir (e.g., 90 °C, 12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Quench & Extract E->F Complete G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Product H->I

References

The Strategic Application of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid in the Synthesis of IRAK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Modern Medicinal Chemistry

Boronic acids and their derivatives have transitioned from being niche reagents to indispensable tools in the landscape of modern drug discovery and development.[1][2] Their unique combination of stability, reactivity, and functional group tolerance has established them as premier building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, leverages the utility of boronic acids to construct carbon-carbon bonds with exceptional precision, a process fundamental to the assembly of complex pharmaceutical agents.[2][4] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with key residues in biological targets, a feature famously exploited in the proteasome inhibitor bortezomib.[5][6]

This application note delves into the specific utility of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid , a highly functionalized building block poised for significant applications in medicinal chemistry. Its strategic design, incorporating a fluorine atom, a cyclohexylcarbamoyl group, and the reactive boronic acid, makes it a valuable precursor for synthesizing targeted therapeutics. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on its primary application as a key intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of drugs for treating inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3]

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₇BFNO₃
Molecular Weight 265.09 g/mol
Appearance Typically a solid
CAS Number 874289-44-8

(Data sourced from commercial supplier information)

Application Focus: Synthesis of IRAK4 Inhibitors

The Therapeutic Rationale for Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][7] These pathways are central to the innate immune response. Upon activation, IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[5][8]

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of a wide range of diseases, including:

  • Autoimmune and Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus.[1][6]

  • Cancer: Certain hematologic malignancies and solid tumors have been shown to co-opt the IRAK4 pathway to promote cell survival and proliferation.[5]

Therefore, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy. This compound serves as a critical building block for a specific class of IRAK4 inhibitors, where the phenylboronic acid moiety is used to construct a biaryl core structure via Suzuki-Miyaura coupling.

Visualizing the IRAK4 Signaling Pathway

The following diagram illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Pro-inflammatory Cytokines) NFkB_nucleus->Gene_Expression

Caption: Simplified IRAK4 Signaling Pathway.

Protocols for Synthesis and Application

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction to form a core scaffold of an IRAK4 inhibitor.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from the commercially available 4-bromo-3-fluorobenzoic acid.

Step 1: Synthesis of 4-bromo-N-cyclohexyl-3-fluorobenzamide

This step involves the amidation of 4-bromo-3-fluorobenzoic acid with cyclohexylamine.

  • Materials:

    • 4-bromo-3-fluorobenzoic acid (1.0 eq)

    • Cyclohexylamine (1.1 eq)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a solution of 4-bromo-3-fluorobenzoic acid in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

    • Add BOP reagent to the solution and stir for another 10 minutes.

    • Add cyclohexylamine dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford 4-bromo-N-cyclohexyl-3-fluorobenzamide.

Step 2: Conversion to this compound

This step involves a lithium-halogen exchange followed by borylation.

  • Materials:

    • 4-bromo-N-cyclohexyl-3-fluorobenzamide (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • Triisopropyl borate (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M HCl (aq)

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve 4-bromo-N-cyclohexyl-3-fluorobenzamide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography.

Synthesis_Workflow start 4-bromo-3-fluorobenzoic acid amide 4-bromo-N-cyclohexyl-3-fluorobenzamide start->amide Amidation (Cyclohexylamine, BOP, DIPEA) boronic_acid This compound amide->boronic_acid Borylation (n-BuLi, B(OiPr)₃)

Caption: Synthesis of the title boronic acid.

Protocol 2: Suzuki-Miyaura Coupling for IRAK4 Inhibitor Core Synthesis

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic halo-pyrimidine, a common heterocyclic partner in IRAK4 inhibitors.

  • Materials:

    • This compound (1.2 eq)

    • Substituted halo-pyrimidine (e.g., 2-amino-4-chloro-pyrimidine) (1.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or DME/water)

    • Ethyl acetate

    • Saturated NH₄Cl (aq)

    • Brine

    • Anhydrous Na₂SO₄

    • Celite

  • Procedure:

    • To a reaction vessel, add the halo-pyrimidine, this compound, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl IRAK4 inhibitor core structure.

Suzuki_Coupling_Workflow boronic_acid This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) boronic_acid->reaction pyrimidine Halo-pyrimidine (e.g., 2-amino-4-chloropyrimidine) pyrimidine->reaction product Biaryl IRAK4 Inhibitor Core reaction->product

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion and Future Outlook

This compound is a sophisticated and valuable building block for the synthesis of targeted therapeutics, most notably IRAK4 inhibitors. The protocols provided herein offer a robust framework for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions. The strategic incorporation of fluorine and a bulky amide group within the boronic acid structure allows for fine-tuning of the physicochemical and pharmacokinetic properties of the final drug candidates. As research into IRAK4-mediated diseases continues to expand, the demand for versatile and highly functionalized intermediates like this compound is expected to grow, solidifying its importance in the medicinal chemist's toolkit.

References

Application Notes and Protocols for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid: A Key Building Block in the Synthesis of Novel VCP/p97 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid in Oncology Drug Discovery

This compound has emerged as a pivotal structural motif in the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Boronic acids and their derivatives have garnered significant attention for their versatile reactivity and unique biochemical interactions, leading to the successful development of several FDA-approved drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a building block for novel therapeutics, with a specific focus on the synthesis of potent Valosin-Containing Protein (VCP)/p97 inhibitors.

The strategic incorporation of a fluorinated phenylboronic acid scaffold, functionalized with a cyclohexylcarbamoyl group, offers a sophisticated approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexylamide moiety provides a handle for establishing critical interactions within a protein's binding site.[3] This guide will delve into the technical nuances of leveraging this building block, providing detailed protocols and explaining the scientific rationale behind its application in the synthesis of next-generation cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₇BFNO₃[4]
Molecular Weight 265.09 g/mol [4]
CAS Number 874289-44-8[2][5]
Appearance Solid[4]
Melting Point 164 °C[3]
SMILES O=C(NC1CCCCC1)c2ccc(F)c(B(O)O)c2[4]
InChI Key YASQSGZTGZDSLB-UHFFFAOYSA-N[4]

Therapeutic Application: A Cornerstone for VCP/p97 Inhibitors

A significant and promising application of this compound is in the synthesis of novel inhibitors of Valosin-Containing Protein (VCP), also known as p97. VCP is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a critical role in cellular protein homeostasis.[6][7]

The VCP/p97 Pathway: A Key Regulator of Protein Degradation

VCP/p97 is a central component of the ubiquitin-proteasome system (UPS), a major pathway for the degradation of misfolded or damaged proteins.[4][6] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and deliver them to the proteasome for degradation.[4][8] The proper functioning of this pathway is essential for maintaining cellular health.

VCP_p97_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein E3_Ligase E3 Ubiquitin Ligase Misfolded_Protein->E3_Ligase Ubiquitination Ubiquitinated_Protein Ubiquitinated Protein E3_Ligase->Ubiquitinated_Protein VCP_p97 VCP/p97 Complex Ubiquitinated_Protein->VCP_p97 Extraction from ER Proteasome 26S Proteasome VCP_p97->Proteasome Delivery for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis Inhibitor (5-(Cyclohexylcarbamoyl)-2-fluorophenyl) boronic acid derived inhibitor Inhibitor->VCP_p97 Inhibition

Figure 1: The role of VCP/p97 in the ubiquitin-proteasome system and the point of intervention for novel inhibitors.

VCP/p97 as a Therapeutic Target in Cancer

Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional protein quality control system to manage the resulting proteotoxic stress.[6] VCP/p97 is often overexpressed in various cancers, and its inhibition leads to an accumulation of misfolded proteins, triggering endoplasmic reticulum stress and ultimately leading to cancer cell death (apoptosis).[7][9] This makes VCP/p97 a compelling target for anticancer drug development.

Recent research has led to the discovery of novel pyrimidine-based VCP/p97 inhibitors, where this compound serves as a key building block.[10] In these inhibitors, the boronic acid moiety is coupled to a pyrimidine scaffold, and the resulting compounds have shown potent enzymatic and cellular activity against cancer cell lines, including non-small cell lung cancer and multiple myeloma.[10]

Experimental Protocols: Synthesis of VCP/p97 Inhibitors via Suzuki-Miyaura Coupling

The cornerstone of synthesizing VCP/p97 inhibitors using this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds between a boronic acid and an organohalide.[11][12]

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a dihalogenated pyrimidine, based on established methodologies for similar transformations.[12][13]

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with 2,4-Dichloro-5-iodopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.1 equivalents)

  • 2,4-Dichloro-5-iodopyrimidine (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 2,4-dichloro-5-iodopyrimidine, this compound, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. If using a microwave reactor, irradiate at a set temperature for a specified time (e.g., 100-120 °C for 15-30 minutes).[14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a commonly used, versatile catalyst.[12]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Carbonates are often effective and mild.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential for catalytic activity.

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of novel therapeutics, particularly in the realm of oncology. Its successful application in the development of potent VCP/p97 inhibitors highlights its potential in constructing complex molecules with desirable pharmacological profiles. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, paving the way for the development of innovative and impactful medicines.

References

reaction conditions for amide bond formation involving (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Reaction Conditions for Amide Bond Formation Catalyzed by (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amide bonds are a cornerstone of medicinal chemistry and materials science, yet their synthesis often relies on stoichiometric coupling reagents that generate significant waste.[1] Direct dehydrative amidation, catalyzed by Lewis acids, presents a more atom-economical and environmentally benign alternative.[2] This application note provides a comprehensive technical guide on the use of this compound as a highly effective catalyst for direct amide bond formation. We delve into the mechanistic rationale for its enhanced catalytic activity, provide detailed, field-proven protocols for its application, and discuss key parameters for reaction optimization. The protocols are designed to be self-validating, offering researchers a robust framework for synthesizing a diverse range of amide products.

Introduction: The Catalyst and its Rationale

Arylboronic acids, particularly those bearing electron-withdrawing substituents, have emerged as potent catalysts for the direct condensation of carboxylic acids and amines.[3] The subject of this guide, this compound, is uniquely engineered for superior catalytic performance.

Catalyst Properties:

PropertyValue
Chemical Name This compound
CAS Number 874289-44-8[4]
Molecular Formula C₁₃H₁₇BFNO₃[5]
Molecular Weight 265.09 g/mol [5]
Appearance Solid[5]

Rationale for Enhanced Catalytic Activity:

The efficacy of an arylboronic acid catalyst is directly related to the Lewis acidity of the boron center.[3] Increased Lewis acidity enhances the rate of formation and electrophilicity of the key acyloxyboron intermediate, thereby accelerating the subsequent nucleophilic attack by the amine.[6] The structure of this compound incorporates two key electron-withdrawing groups that potentiate its catalytic power:

  • Ortho-Fluoro Substituent: The fluorine atom exerts a powerful inductive electron-withdrawing effect, significantly increasing the Lewis acidity of the adjacent boronic acid moiety.[7][8]

  • Meta-Carbamoyl Substituent: The cyclohexylcarbamoyl group at the 5-position further withdraws electron density from the aromatic ring, contributing to the overall enhancement of the boron atom's electrophilicity.

This dual activation makes the catalyst exceptionally effective, even under milder conditions compared to simpler arylboronic acids.

Mechanism of Catalysis

The catalytic cycle for boronic acid-mediated amidation is a dehydrative process. The removal of water is thermodynamically essential to drive the reaction forward.[6] The generally accepted mechanism proceeds through the following key steps[3][6][9]:

  • Activation of Carboxylic Acid: The boronic acid catalyst reacts with the carboxylic acid in an equilibrium step to form a reactive acyloxyboronic acid intermediate, releasing one molecule of water.

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the activated intermediate, forming a tetracoordinate species.

  • Amide Formation & Catalyst Regeneration: This intermediate collapses to yield the final amide product and regenerates the boronic acid catalyst, which re-enters the catalytic cycle.

While this monomeric pathway is widely cited, more recent studies suggest that the reaction may proceed via dimeric B-X-B motifs (where X = O or NR) that orchestrate the activation and amine delivery.[10] Regardless of the precise pathway, the activation of the carboxylic acid by the Lewis acidic boron center remains the critical principle.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs RCOOH Carboxylic Acid (R-COOH) Intermediate Acyloxyboronic Acid Intermediate RCOOH->Intermediate RNH2 Amine (R'-NH2) Tetrahedral Tetrahedral Intermediate RNH2->Tetrahedral Catalyst_In Catalyst ArB(OH)2 Catalyst_In->Intermediate + R-COOH Water_Out H2O Intermediate->Water_Out - H2O Intermediate->Tetrahedral + R'-NH2 Amide Amide Product (R-CONHR') Catalyst_Out Catalyst ArB(OH)2 Catalyst_Out->Catalyst_In Regeneration Water_In H2O Tetrahedral->Amide Tetrahedral->Catalyst_Out RCOOH_input Carboxylic Acid RNH2_input Amine Amide_output Amide Water_output Water

Caption: Catalytic cycle for boronic acid-mediated direct amidation.

Experimental Protocols

Two primary protocols are presented, catering to different laboratory setups and reaction scales. The choice between them depends on the desired reaction temperature and the method of water removal.

General Workflow:

Experimental_Workflow Start Start Setup Assemble Glassware (Flask, Condenser, etc.) Start->Setup Charge Charge Reactants: - Carboxylic Acid (1 eq) - Amine (1.0-1.2 eq) - Catalyst (1-10 mol%) - Solvent Setup->Charge Dehydration Add Dehydrating Agent (Protocol B: Mol. Sieves) or Setup Dean-Stark (Protocol A) Charge->Dehydration Heat Heat to Desired Temp (Reflux or 60-85 °C) Dehydration->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (e.g., Wash with NaHCO3, Brine) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Characterized Product Purify->End

Caption: General experimental workflow for catalytic amide formation.

Protocol A: High-Temperature Reaction with Azeotropic Water Removal

This classic method is ideal for thermally stable substrates and utilizes a Dean-Stark apparatus to physically remove water as it is formed, effectively driving the reaction to completion.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Carboxylic Acid (e.g., 4-Phenylbutyric acid)

  • Amine (e.g., Benzylamine)

  • This compound (Catalyst)

  • Anhydrous Toluene

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried. Fill the Dean-Stark trap with anhydrous toluene.

  • Charging Reactants: To the round-bottom flask, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and this compound (5 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Moderate-Temperature Reaction with Molecular Sieves

This method is suitable for more sensitive substrates and avoids high temperatures by using activated molecular sieves as an in-situ dehydrating agent.[3] The quality of the molecular sieves is critical for success.[3]

Materials:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Activated 4Å Molecular Sieves (powdered and freshly activated is crucial)

  • Carboxylic Acid

  • Amine

  • This compound (Catalyst)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Fluorobenzene[11])

Procedure:

  • Sieve Activation: Activate powdered 4Å molecular sieves by heating at >250 °C under high vacuum for several hours and allowing them to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Setup: To an oven-dried flask under an inert atmosphere, add the activated 4Å molecular sieves (approx. 250-500 mg per mmol of carboxylic acid).

  • Charging Reactants: Add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and this compound (5-10 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 65-85 °C).

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the molecular sieves through a pad of celite, washing the pad with the reaction solvent or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Reaction Optimization and Considerations

Achieving high yields requires careful optimization of several parameters. The following table provides a guide for systematic optimization.

ParameterTypical RangeRationale & Key Considerations
Catalyst Loading 1 - 10 mol%Higher loadings may be needed for challenging substrates (e.g., sterically hindered amines or electron-poor anilines).[11] Start with 5 mol% for initial screening.
Temperature 65 - 110 °C (Reflux)Higher temperatures accelerate the reaction and improve azeotropic water removal. Lower temperatures (with sieves) are better for thermally sensitive substrates.[11]
Solvent Toluene, Xylenes, FluorobenzeneAprotic solvents that form an azeotrope with water are preferred. Toluene is a standard choice. Fluorobenzene can be effective at lower temperatures (b.p. 85 °C).[11]
Amine Equivalence 1.0 - 1.2 equivA slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification.
Dehydrating Agent Molecular Sieves or Dean-StarkMolecular sieves must be rigorously activated.[3] The Dean-Stark method is robust but requires higher temperatures. The choice is protocol-dependent.

Substrate Scope Considerations:

  • Amines: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require higher temperatures or catalyst loadings.[12] Poorly nucleophilic amines, such as anilines with electron-withdrawing groups, can also be challenging.[2]

  • Carboxylic Acids: Both aliphatic and aromatic carboxylic acids are generally well-tolerated. Steric hindrance near the carboxyl group can slow the reaction rate.[13]

Potential Side Reactions:

  • Protodeboronation: While more common for alkylboronic acids, arylboronic acids can undergo protodeboronation (C-B bond cleavage) under harsh conditions, leading to catalyst degradation.[9]

  • Boroxine Formation: Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This is a natural state and boroxines are also catalytically active.[9]

Conclusion

This compound is a superior catalyst for direct dehydrative amidation, offering high efficiency due to its electronically activated structure. The protocols described herein provide a robust and versatile platform for synthesizing amides under both high-temperature and moderate-temperature conditions. By carefully selecting the reaction protocol and optimizing key parameters, researchers can leverage this catalyst to achieve clean and high-yielding amide bond formations, aligning with the principles of green and efficient chemistry.

References

Application Notes and Protocols for the Derivatization of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. This versatile starting material offers multiple reaction handles for the creation of diverse chemical libraries suitable for biological screening. We present detailed protocols for derivatization via Suzuki-Miyaura cross-coupling, boronate ester formation, and direct amidation, explaining the scientific rationale behind key experimental choices. Furthermore, we outline standardized protocols for preliminary in vitro biological screening of the resulting compound library against cancer cell lines and bacterial strains. This guide is intended to serve as a practical resource to facilitate the exploration of this chemical scaffold in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a synthetically attractive starting material for the generation of compound libraries for high-throughput screening (HTS). Its structure incorporates several key features that are advantageous in drug discovery:

  • A Phenylboronic Acid Moiety: This functional group is a cornerstone of modern medicinal chemistry, primarily for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the facile formation of C-C bonds.[1][2] Boronic acids themselves have also been identified as privileged structures in drug design, with compounds like the proteasome inhibitor bortezomib demonstrating their therapeutic potential.[3]

  • An Amide Linkage: The cyclohexylcarbamoyl group provides a stable amide bond, a common feature in many biologically active molecules, contributing to structural rigidity and hydrogen bonding potential. This moiety can also be a site for further chemical modification.

  • Fluorine Substitution: The presence of a fluorine atom ortho to the boronic acid can modulate the electronic properties of the phenyl ring, potentially influencing the reactivity of the boronic acid and the pharmacokinetic properties of the final compounds.[4]

The combination of these features in a single molecule provides multiple avenues for diversification, enabling the synthesis of a wide array of analogues with varying steric and electronic properties. This guide will detail practical and robust protocols for leveraging these features to build a focused library for biological evaluation.

Chemical Derivatization Strategies and Protocols

The derivatization of this compound can be approached through several high-yielding and well-established synthetic methodologies. We will focus on three primary transformations: Suzuki-Miyaura cross-coupling at the boronic acid, boronate ester formation, and direct amidation of a precursor carboxylic acid.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[5][6] This reaction is a mainstay in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many approved drugs.

Scientific Rationale:

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. For the coupling of arylboronic acids with aryl halides, a Pd(0) species is the active catalyst. This is often generated in situ from a more stable Pd(II) precatalyst. The ligand stabilizes the palladium center and influences its reactivity. Buchwald's biarylphosphine ligands, such as SPhos, are particularly effective for challenging couplings due to their electron-richness and steric bulk, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2] An inorganic base is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with 4-bromoanisole

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials:

  • This compound (1.0 equiv)

  • 4-bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vial, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Reactant MW Equivalents Mass/Volume
This compound265.09 g/mol 1.0(e.g., 265 mg)
4-bromoanisole187.04 g/mol 1.2(e.g., 224 mg)
Pd(OAc)₂224.50 g/mol 0.02(e.g., 4.5 mg)
SPhos410.51 g/mol 0.04(e.g., 16.4 mg)
K₃PO₄212.27 g/mol 3.0(e.g., 637 mg)
1,4-Dioxane--(e.g., 4 mL)
Water--(e.g., 1 mL)

Table 1: Example reaction scale for Suzuki-Miyaura coupling.

Boronate Ester Formation

The formation of boronate esters serves two primary purposes in the context of library synthesis. Firstly, boronate esters, particularly pinacol esters, are often more stable, crystalline, and easier to handle and purify than their corresponding boronic acids.[7] Secondly, the diol used for esterification can be a point of diversification, introducing new functionality into the molecule.

Scientific Rationale:

The reaction of a boronic acid with a diol to form a cyclic boronate ester is a reversible equilibrium process. To drive the reaction to completion, it is necessary to remove the water that is formed as a byproduct. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by the use of a dehydrating agent. The choice of diol can influence the stability and reactivity of the resulting boronate ester. Pinacol is commonly used as it forms a robust five-membered ring with the boron atom.

Experimental Protocol: Pinacol Ester Formation

This protocol details the formation of the pinacol boronate ester of this compound.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add a suitable solvent such as toluene or hexane.

  • Heat the mixture to reflux for 2-4 hours. For reactions in toluene, a Dean-Stark apparatus can be used to remove water. For lower boiling solvents like hexane, adding a drying agent like anhydrous magnesium sulfate directly to the reaction mixture can be effective.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • If a drying agent was used, filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

  • The product can often be purified by recrystallization or by flash column chromatography on silica gel.

Reactant MW Equivalents Mass
This compound265.09 g/mol 1.0(e.g., 265 mg)
Pinacol118.17 g/mol 1.1(e.g., 130 mg)

Table 2: Example reaction scale for pinacol ester formation.

Derivatization via Amide Bond Formation

While the starting material already contains an amide, derivatization can also occur at a precursor carboxylic acid, allowing for the synthesis of a library of amides with diverse amine building blocks. This approach requires the synthesis of the corresponding carboxylic acid, (5-carboxy-2-fluorophenyl)boronic acid, which can then be coupled with a variety of amines.

Scientific Rationale:

Direct amidation of carboxylic acids with amines is a thermodynamically favorable but kinetically slow process that typically requires high temperatures and results in the formation of water.[8] To achieve amide bond formation under milder conditions, coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC, often used in conjunction with an additive like HOBt to suppress side reactions and racemization. Boric acid itself can also act as a catalyst for direct amidation.[9][10]

Experimental Protocol: Amide Synthesis from a Carboxylic Acid Precursor

This protocol outlines a general procedure for the synthesis of an amide library from (5-carboxy-2-fluorophenyl)boronic acid and a selection of primary and secondary amines.

Materials:

  • (5-carboxy-2-fluorophenyl)boronic acid (synthesis required, 1.0 equiv)

  • Amine (e.g., benzylamine, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve (5-carboxy-2-fluorophenyl)boronic acid in anhydrous DMF in a reaction vial.

  • Add EDC and HOBt to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Screening Protocols

Once a library of derivatized compounds has been synthesized and characterized, the next step is to evaluate their biological activity. Here, we provide standardized protocols for initial in vitro screening against a panel of cancer cell lines and a representative bacterial strain.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Scientific Rationale:

This assay is a widely used and robust method for a preliminary assessment of a compound's cytotoxicity against cancer cell lines.[4][11] By measuring the extent of formazan formation, one can infer the proportion of viable cells remaining after treatment with the test compounds. A dose-response curve can be generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values.

Cell Line Tissue of Origin Example IC₅₀ (µM) - Compound X Example IC₅₀ (µM) - Doxorubicin
MCF-7Breast Adenocarcinoma25.3 ± 3.10.9 ± 0.1
A549Lung Carcinoma15.8 ± 2.51.1 ± 0.2
HCT116Colon Carcinoma32.1 ± 4.00.7 ± 0.1

Table 3: Illustrative data presentation for MTT assay results. Data are hypothetical.

Antibacterial Screening: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Scientific Rationale:

This assay provides a quantitative measure of a compound's antibacterial activity.[12] By exposing a standardized inoculum of bacteria to serial dilutions of the test compounds, the lowest concentration that prevents visible bacterial growth can be identified. This MIC value is a key parameter in the evaluation of potential new antibiotics.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

  • Data Recording: Record the MIC value for each compound.

Compound MIC (µg/mL) against S. aureus
Derivative 164
Derivative 2>128
Derivative 316
Vancomycin (Control)1

Table 4: Illustrative data presentation for antibacterial MIC results. Data are hypothetical.

Visualizing Workflows

Clear visualization of experimental workflows is essential for understanding the overall strategy.

Derivatization_Workflow Start (5-(Cyclohexylcarbamoyl)-2- fluorophenyl)boronic acid SM Suzuki-Miyaura Coupling Start->SM Aryl Halide, Pd Catalyst, Base BE Boronate Ester Formation Start->BE Diol (e.g., Pinacol), Dehydrating Agent Lib1 Biaryl Library SM->Lib1 Lib2 Boronate Ester Library BE->Lib2

Caption: Synthetic workflow for the derivatization of the parent boronic acid.

Screening_Cascade Library Synthesized Compound Library PrimaryScreen Primary Screening (Single High Concentration) Library->PrimaryScreen Anticancer Anticancer Assay (MTT) PrimaryScreen->Anticancer Antibacterial Antibacterial Assay (Broth Microdilution) PrimaryScreen->Antibacterial DoseResponse Dose-Response & IC₅₀/MIC Determination Anticancer->DoseResponse Antibacterial->DoseResponse Hit Hit Compounds DoseResponse->Hit

Caption: A typical screening cascade for hit identification.

Conclusion

The this compound scaffold represents a valuable starting point for the generation of diverse and novel chemical entities for biological screening. The protocols detailed in this application note provide a robust framework for the synthesis of compound libraries via Suzuki-Miyaura coupling and boronate ester formation, as well as for their initial biological evaluation in anticancer and antibacterial assays. By systematically applying these derivatization and screening strategies, researchers can effectively explore the therapeutic potential of this promising chemical class.

References

The Strategic Application of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid in the Synthesis of Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the boronic acid moiety has emerged as a privileged structural motif, transitioning from a synthetic curiosity to a cornerstone in the design of potent and selective enzyme inhibitors. This evolution is exemplified by the successful clinical application of drugs like Bortezomib, a proteasome inhibitor that has revolutionized cancer therapy. The unique ability of the boron atom to form reversible covalent bonds with key catalytic residues, such as serine and lysine, in enzyme active sites underpins their efficacy.[1] This guide provides an in-depth exploration of a specific, highly functionalized building block, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid , and its strategic implementation in the synthesis of cutting-edge enzyme inhibitors, with a particular focus on the development of novel anticoagulants targeting Factor XIa.

Physicochemical Properties and Strategic Design Elements

The structure of this compound is not arbitrary; each component is deliberately designed to impart specific properties beneficial for drug development.

PropertyValueSource
Molecular Formula C₁₃H₁₇BFNO₃[2]
Molecular Weight 265.09 g/mol [2]
Appearance Solid[2]
InChI Key YASQSGZTGZDSLB-UHFFFAOYSA-N[2]

The key structural features include:

  • The Boronic Acid Group: This is the pharmacophoric "warhead" responsible for the reversible covalent interaction with the target enzyme.

  • The Fluorine Atom: Positioned ortho to the boronic acid, the fluorine atom modulates the Lewis acidity of the boron, influencing its reactivity and the stability of the enzyme-inhibitor complex.

  • The Cyclohexylcarbamoyl Moiety: This bulky, lipophilic group provides a critical handle for establishing specific interactions within the enzyme's binding pocket, thereby enhancing potency and selectivity. The amide linkage offers a hydrogen bond donor and acceptor, further contributing to binding affinity.

Application Showcase: Synthesis of Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the blood coagulation cascade.[2] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2][3] Small molecule inhibitors of FXIa are actively being pursued, and many of these incorporate a central biaryl or heteroaryl scaffold, often constructed via a Suzuki-Miyaura cross-coupling reaction.

The title compound, this compound, is an ideal building block for the synthesis of potent FXIa inhibitors, such as those being investigated in the development of next-generation anticoagulants like Milvexian.[4][5]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide. This reaction is widely favored in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive_Elimination->Pd(0)L2 Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Enters Cycle Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Activated by Base Base Base Base->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Factor XIa Inhibitor Precursor

This protocol outlines a representative synthesis of a key biaryl intermediate for a Factor XIa inhibitor, utilizing this compound and a suitable heterocyclic halide.

Reaction Scheme

reaction_scheme cluster_product Product reactant1 <this compound> catalyst Pd(dppf)Cl₂ plus + reactant2 <2-Chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide> product <2-((5-(Cyclohexylcarbamoyl)-2-fluorophenyl))-N-(3-(trifluoromethyl)phenyl)nicotinamide> reactant2->product Suzuki-Miyaura Coupling base K₂CO₃ solvent Dioxane/H₂O heat Heat

Caption: Synthesis of a Factor XIa inhibitor precursor via Suzuki-Miyaura coupling.

Materials
ReagentM.W.AmountMoles
This compound265.09265 mg1.0
2-Chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide314.67346 mg1.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7337 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane-8 mL-
Deionized Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (265 mg, 1.0 mmol), 2-Chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide (346 mg, 1.1 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Catalyst Selection (Pd(dppf)Cl₂): This palladium catalyst is widely used for Suzuki couplings due to its high efficiency and stability. The dppf ligand promotes the catalytic cycle and is effective for a broad range of substrates.

  • Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate is a moderately strong base that is effective and generally does not cause unwanted side reactions.

  • Solvent System (Dioxane/H₂O): The mixture of an organic solvent (dioxane) and water is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. The presence of water can also facilitate the transmetalation step.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high yields.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the synthesis of sophisticated enzyme inhibitors. Its well-defined structural features allow for the strategic design of molecules with enhanced potency, selectivity, and pharmacokinetic properties. The robust and reliable Suzuki-Miyaura cross-coupling provides a direct and efficient route to construct the core scaffolds of these inhibitors. As the demand for novel therapeutics targeting enzymes like Factor XIa continues to grow, the strategic application of such meticulously designed boronic acids will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

experimental setup for scaling up reactions with (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Topic: A Practical Guide to the Scale-Up of Suzuki-Miyaura Reactions Utilizing (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive technical guide for the successful scale-up of Suzuki-Miyaura cross-coupling reactions involving this compound. This boronic acid is a key building block in medicinal chemistry, and its effective utilization in large-scale synthesis is critical for drug development programs. This guide moves beyond a simple recitation of steps to explain the underlying principles of process optimization, safety, and control. We will cover critical aspects from the physicochemical properties of the starting material and pre-scale-up optimization to a detailed kilogram-scale protocol, in-process controls, and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring robustness, reproducibility, and safety from the laboratory bench to pilot-plant scale.

Introduction to the Reagent and Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals.[1][2] this compound is a valuable synthon, incorporating a fluorinated phenyl ring and a cyclohexylamide moiety, features often sought to enhance metabolic stability and target binding. However, scaling up reactions involving boronic acids presents distinct challenges, including potential instability, reaction exotherms, and difficulties in removing palladium catalyst residues.[3][4] This guide provides the field-proven insights necessary to navigate these challenges effectively.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 874289-44-8[5]
Molecular Formula C₁₃H₁₇BFNO₃
Molecular Weight 265.09 g/mol
Appearance Solid
Storage Class Combustible Solid[6]

Stability and Handling Considerations

The success of any scale-up campaign begins with a thorough understanding of the starting materials. Boronic acids are susceptible to two primary degradation pathways: oxidation and protodeboronation (cleavage of the C-B bond).[7]

  • Protodeboronation: This process can be catalyzed by acidic or basic conditions. While many boronic acids are most stable at neutral pH, the conditions of the Suzuki coupling are inherently basic. The 2-fluoro substituent on the phenyl ring can influence the electronic properties and stability of the C-B bond.[8]

  • Oxidation: The boron center can be oxidized, especially with prolonged exposure to air. Storing the material under an inert atmosphere like nitrogen is recommended for long-term stability.[7]

  • Handling: It is crucial to use dry, high-purity this compound. The presence of moisture can lead to hydrolysis and the formation of boroxines (anhydrides of boronic acids), which can affect reaction stoichiometry and kinetics.

Pre-Scale-Up Laboratory Optimization

Before attempting a large-scale reaction, a robust laboratory-scale process must be established. This phase is critical for identifying key process parameters and potential failure points.

Core Parameter Screening

The goal is to find conditions that are not only high-yielding but also scalable and safe. Key variables include:

  • Catalyst/Ligand System: While classic catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type phosphine ligands and pre-catalysts often offer higher turnover numbers, lower catalyst loadings (critical for cost and palladium removal), and broader functional group tolerance, even with challenging substrates.[9]

  • Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. The base must be strong enough to activate the boronic acid for transmetalation but not so harsh that it causes significant substrate or product degradation. The solubility of the base is also a key factor.[10]

  • Solvent System: Biphasic solvent systems, such as Toluene/Water or 2-MeTHF/Water, are common. They help dissolve the organic substrates and the inorganic base separately. Efficient mass transfer between the phases, achieved through vigorous stirring, is essential for a good reaction rate.[10]

  • Temperature: The reaction temperature is a critical parameter. It must be high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition of reagents, catalyst, or product.[11]

Process Safety Evaluation

Palladium-catalyzed cross-coupling reactions are known to be exothermic.[4][12] Before any scale-up, a thermal hazard assessment is mandatory.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of any decomposition events for the reaction mixture. As a rule of thumb, the reaction should be conducted at a temperature at least 100°C below the decomposition onset.[13]

  • Reaction Calorimetry (RC1): This technique measures the heat flow of the reaction in real-time, providing the total heat of reaction and the rate of heat release. This data is essential for ensuring that the plant-scale reactor's cooling capacity is sufficient to control the reaction temperature and prevent a thermal runaway.[13]

Pre_Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Optimization cluster_1 Phase 2: Safety & Robustness reagents Define Reagents (Boronic Acid, Aryl Halide) screening Parameter Screening (Catalyst, Base, Solvent) reagents->screening optimization Process Optimization (Temp, Concentration, Time) screening->optimization ipc Develop In-Process Controls (HPLC, TLC) optimization->ipc workup Define Work-up & Isolation (Quench, Extraction, Crystallization) ipc->workup safety Thermal Hazard Assessment (DSC, RC1) workup->safety Proceed to Safety Studies robustness Robustness Study (Varying key parameters) safety->robustness final_proc Finalized Lab Procedure robustness->final_proc

Caption: Workflow for pre-scale-up optimization and safety assessment.

Detailed Kilogram-Scale Protocol

This section outlines a representative protocol for a Suzuki-Miyaura coupling reaction on a 1-kilogram scale, assuming a 1:1 coupling with a generic Aryl Bromide (MW ~250 g/mol ).

Equipment Setup
  • A jacketed glass reactor (e.g., 20 L) equipped with an overhead mechanical stirrer (pitched-blade or anchor), reflux condenser, temperature probe, nitrogen inlet/outlet, and a liquid charging port.

  • All glassware must be oven-dried before assembly.[14]

  • The system must be capable of being rendered inert via vacuum/nitrogen backfill cycles.

Caption: Schematic of a typical kilogram-scale reaction setup.
Reagents and Stoichiometry

ReagentMW ( g/mol )MolesEquivalentsMass / Volume
Aryl Bromide (Ar-Br)250.04.001.01.00 kg
This compound265.094.401.11.17 kg
Pd(OAc)₂224.50.020.0054.5 g
SPhos (Ligand)410.50.0440.01118.1 g
K₃PO₄ (Potassium Phosphate)212.2712.03.02.55 kg
2-Methyltetrahydrofuran (2-MeTHF)---8.0 L
Deionized Water---2.0 L
Step-by-Step Procedure
  • Inerting the Reactor: Assemble the reactor system. Purge and backfill with nitrogen three times to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.[14]

  • Charging Reagents: To the reactor, charge the Aryl Bromide (1.00 kg), this compound (1.17 kg), Pd(OAc)₂ (4.5 g), and SPhos (18.1 g).

    • Causality Note: Charging all solids first is a common practice that simplifies the procedure. The catalyst and ligand are added at this stage to ensure they are well-dispersed before the reaction is initiated by heat and base.[14]

  • Solvent Addition: Add 2-MeTHF (8.0 L). Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.

  • Base Solution Preparation: In a separate vessel, dissolve the K₃PO₄ (2.55 kg) in deionized water (2.0 L). Sparge this aqueous solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[11]

  • Base Addition: Add the degassed K₃PO₄ solution to the reactor.

  • Heating and Reaction: Heat the reactor jacket to bring the internal temperature of the mixture to 65-70 °C. Maintain vigorous stirring to ensure good mixing between the organic and aqueous phases.

    • Causality Note: The reaction rate is highly dependent on temperature and mixing. Inadequate mixing can lead to a stalled reaction due to poor mass transfer.[11]

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using the pre-developed IPC method (e.g., HPLC). The reaction is considered complete when the area % of the starting Aryl Bromide is <1.0%.

In-Process Controls (IPCs)

Reliable analytical monitoring is the cornerstone of a reproducible process.[15]

MethodAnalyte / ParameterAcceptance CriteriaRationale
HPLC/UPLC Aryl Bromide (Starting Material)< 1.0 Area %Ensures reaction has proceeded to completion.
HPLC/UPLC Product vs. Key ImpuritiesMonitor trendsTracks formation of byproducts (e.g., from protodeboronation).
TLC Presence of Starting MaterialSpot disappearanceA quick, qualitative check of reaction progress.[16]

Work-Up and Product Isolation

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washes: Wash the organic layer sequentially with:

    • 2 M aqueous sodium bicarbonate solution (to remove any acidic residues).

    • Brine (to break any emulsions and remove bulk water).

  • Palladium Removal: To the organic layer, add a solution of a palladium scavenger (e.g., N-acetyl-L-cysteine in water) and stir for several hours. This step is crucial for reducing residual palladium in the final product to pharmaceutically acceptable levels (<10 ppm).[17] Filter the mixture through a pad of Celite® to remove the scavenger-Pd complex.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). Heat to dissolve, then cool slowly to induce crystallization.

  • Isolation and Drying: Filter the resulting solid product, wash the cake with cold heptane, and dry under vacuum at 40-50 °C until constant weight is achieved.

Troubleshooting Common Scale-Up Issues

ObservationPotential Cause(s)Suggested Solution(s)
Stalled or Slow Reaction 1. Inefficient mixing/agitation.2. Deactivation of catalyst by oxygen.3. Insufficient temperature.1. Increase stirrer speed.2. Ensure a robust nitrogen blanket; check for leaks.3. Verify internal temperature is within the specified range.
High Levels of Protodeboronation Byproduct 1. Boronic acid instability.2. Reaction temperature too high or reaction time too long.1. Use a milder base or slightly lower temperature.2. Do not let the reaction run significantly longer than necessary once complete.
Poor Phase Separation / Emulsion Formation 1. Insufficient density difference between phases.2. Presence of fine particulates.1. Add brine during the work-up wash steps.2. Perform a filtration through Celite® before phase separation.
High Residual Palladium in Product 1. Ineffective scavenging.2. Product trapping palladium species.1. Increase amount of scavenger or contact time.2. Consider an alternative scavenger or a charcoal treatment step.

Conclusion

The successful scale-up of Suzuki-Miyaura reactions using this compound is an achievable goal that demands a systematic and safety-conscious approach. By thoroughly understanding the reagent's properties, performing diligent laboratory optimization, conducting a proper safety assessment, and implementing robust process controls, researchers can transition this valuable transformation from the bench to the plant with confidence. This application note serves as a foundational guide, and specific parameters should always be tailored to the specific aryl halide partner and the available equipment.

References

Application Notes & Protocols: Advanced Purification Strategies for Products of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and materials science.[1][2] Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds to construct complex molecular architectures.[3] The efficiency and success of these synthetic endeavors are critically dependent on the purity of the final product. Contaminants, including unreacted starting materials, catalyst residues, and reaction byproducts, can confound biological assays, impede downstream reactions, and compromise the integrity of structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of robust purification techniques tailored for products derived from this compound. Moving beyond generic protocols, we will dissect the underlying chemical principles that govern each separation method, empowering researchers to troubleshoot and optimize their purification workflows with confidence. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of compounds with the highest degree of purity.

Chapter 1: Pre-Purification Analysis & Impurity Profiling

A successful purification strategy begins with a thorough understanding of what needs to be removed. In the context of a typical Suzuki-Miyaura coupling reaction involving this compound, the crude product is a mixture containing the desired biaryl compound alongside a predictable constellation of impurities.

Causality of Impurity Formation:

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the corresponding coupling partner (e.g., an aryl halide).

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl impurity. This side reaction is often mediated by the palladium catalyst, particularly in the presence of oxygen.[4][5]

  • Protodeboronation: The carbon-boron bond can be cleaved and replaced by a hydrogen atom, leading to the formation of N-cyclohexyl-3-fluorobenzamide.[6]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While this is reversible, it can complicate analysis and purification.

  • Catalyst & Reagent Residues: Residual palladium from the catalyst and inorganic salts from the base (e.g., K₂CO₃, Cs₂CO₃) are common non-organic impurities.

Table 1: Common Impurities and Their Physicochemical Properties

Impurity NameStructureTypical PolarityKey Physicochemical PropertyRemoval Rationale
(Starting Material) this compoundArylboronic AcidModerately Polar, AcidicpKa ≈ 8-10Acidic nature allows for removal via basic aqueous wash. Strong interaction with silica gel.
(Homocoupling Product) Dimer of Boronic AcidSymmetrical BiarylLess Polar than SMOften crystalline, structurally similar to the desired product but with higher MW.Separation by chromatography based on polarity difference or fractional crystallization.
(Side Product) N-cyclohexyl-3-fluorobenzamideAryl AmideModerately PolarLacks the acidic boronic acid group.Separation by chromatography. Will not be removed by a basic wash.
(Catalyst Residue) Palladium SpeciesMetal ComplexVariableCan be adsorbed onto the product.Often removed by filtration through Celite® or silica, or by using metal scavengers.
(Reagent Residue) Inorganic Base (e.g., K₂CO₃)SaltHighly PolarWater-soluble.Easily removed with an aqueous workup.

Chapter 2: A Strategic Framework for Purification Method Selection

The choice of purification technique is not arbitrary; it is a logical decision based on the properties of the target compound and its impurities. The following workflow provides a decision-making framework.

Purification_Strategy start Crude Reaction Mixture aqueous_workup Aqueous Work-up start->aqueous_workup Remove inorganic salts acidic_impurity Acidic Impurities Present? aqueous_workup->acidic_impurity is_solid Is Product a Solid? recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes chromatography Primary Method: Flash Chromatography is_solid->chromatography No / Oily purity_check Assess Purity (TLC, LC-MS) recrystallization->purity_check chromatography->purity_check purity_check->chromatography Impure final_product Pure Product purity_check->final_product >95% Pure acidic_impurity->is_solid No basic_wash Incorporate Basic Wash (e.g., aq. NaHCO₃) acidic_impurity->basic_wash Yes basic_wash->is_solid

Caption: Workflow for selecting a purification strategy.

Chapter 3: Core Purification Protocols

Protocol 3.1: Aqueous Work-up and Liquid-Liquid Extraction

Principle: This is the first line of defense. It leverages the differing solubilities of organic products and inorganic reagents (like the base used in the coupling) between an organic solvent and water. Furthermore, by manipulating the pH of the aqueous phase, we can selectively ionize and remove the acidic starting boronic acid.

Experimental Protocol:

  • Solvent Addition: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A typical volume is 5-10 times the reaction solvent volume.

  • Removal of Inorganic Salts: Transfer the diluted mixture to a separatory funnel. Wash with deionized water (1 x volume). This will remove the bulk of inorganic salts. Discard the aqueous layer.

  • Removal of Unreacted Boronic Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH) (1 x volume).[7] The base deprotonates the boronic acid (R-B(OH)₂) to form the boronate salt (R-B(OH)₃⁻), which is highly soluble in the aqueous layer.

    • Causality: The target product, having lost its boronic acid moiety, is typically neutral and remains in the organic phase. This pH-swing extraction is highly effective for removing acidic starting materials.

  • Neutralization Wash: Wash the organic layer with brine (saturated aq. NaCl) (1 x volume). This helps to break any emulsions and removes residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product, now free of inorganic salts and acidic impurities.

Extraction_Principle Principle of Acid-Base Extraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (Basic, e.g., NaHCO₃) Product Desired Product (Neutral) Boronate Unreacted Boronic Acid as Water-Soluble Boronate Salt [R-B(OH)₃]⁻ Na⁺ Homocoupling Homocoupling Byproduct (Neutral)

Caption: Selective partitioning during basic aqueous work-up.

Protocol 3.2: Purification by Recrystallization

Principle: This technique relies on the difference in solubility of the desired product and impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of the crude product (~10-20 mg) in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane) to find a suitable single solvent or solvent pair.

    • Good Single Solvent: The compound is sparingly soluble at room temperature but fully dissolves upon heating.

    • Good Solvent Pair: The compound is highly soluble in a "soluble" solvent (e.g., EtOAc, DCM) and poorly soluble in an "anti-solvent" (e.g., Hexanes, Heptane).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) to completely dissolve the solid. Use a hot plate and ensure gentle boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]

    • Solvent Pair: While the solution in the "soluble" solvent is hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (the saturation point). Add a few drops of the "soluble" solvent to redissolve the precipitate, then allow to cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Dry the crystals under vacuum to obtain the pure product.

Protocol 3.3: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Challenges with Boronic Acid Derivatives: Boronic acids and their pinacol esters can be challenging to purify via standard silica gel chromatography.[9] The Lewis acidic boron atom and the hydroxyl groups can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and sometimes decomposition or irreversible binding.[10][11]

Experimental Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system (mobile phase). Screen various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone). The ideal system should give the desired product a Retention Factor (Rf) of ~0.25-0.35 and good separation from impurities.

  • Column Packing: Prepare a glass column with silica gel. Pack the column using the initial, least polar mobile phase as a slurry. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with limited solubility in the mobile phase and often results in better separation.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute. Collect fractions in test tubes.

    • Isocratic Elution: Use the same solvent mixture throughout the separation.

    • Gradient Elution: Gradually increase the proportion of the more polar solvent to elute more strongly retained compounds. This is often necessary for separating complex mixtures.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Recrystallization Differential solubilityCrystalline solids (>90% crude purity)High purity, scalable, cost-effective.Not suitable for oils or amorphous solids; can have yield losses.
Flash Chromatography Differential adsorptionOily products, complex mixtures, separating isomers.High resolution, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent, potential for sample degradation on silica.[9]
Acid-Base Extraction pH-dependent solubilityRemoving acidic or basic impurities.Fast, simple, effective for removing specific impurity classes.Only applicable when product and impurity have different acid/base properties.

Chapter 4: Post-Purification Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is typically used. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the isolated compound. The absence of peaks corresponding to starting materials or byproducts provides strong evidence of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS combines the separation power of HPLC with the identification capability of MS and is an invaluable tool for analyzing the purity of fractions during chromatography.[12]

By applying the strategic principles and detailed protocols outlined in this guide, researchers can confidently and efficiently purify products derived from this compound, ensuring the integrity of their chemical research and development programs.

References

Application Notes and Protocols: The Strategic Role of Fluorinated Phenylboronic Acids in Modulating Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Unique Chemical Properties

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological profiles.[1][2][3][4][5] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[1][2][5][6][7] When this powerful tool is combined with the versatile chemistry of phenylboronic acids, a class of compounds known for their ability to form reversible covalent bonds with diols and certain amino acid residues, a remarkable synergy emerges.[8][9][10] This guide provides an in-depth exploration of the role of fluorinated phenylboronic acids in drug discovery, offering detailed insights and practical protocols for their application.

Fluorinated phenylboronic acids are not merely esoteric building blocks; they are precision tools that allow medicinal chemists to fine-tune the properties of a drug molecule with a high degree of control. The electron-withdrawing nature of fluorine significantly impacts the Lewis acidity of the boronic acid moiety, a critical factor in its interactions with biological nucleophiles.[11][12] This modulation of electronic properties, coupled with the inherent ability of boronic acids to engage in reversible covalent interactions, opens up new avenues for designing targeted therapies with improved efficacy and safety profiles.[8][13]

This document will delve into the fundamental principles governing the utility of fluorinated phenylboronic acids, provide detailed protocols for their synthesis and characterization, and showcase their application in key areas of drug development, including enzyme inhibition, drug delivery, and biosensing.

I. The Foundational Chemistry: Why Fluorine and Boronic Acid are a Powerful Combination

The strategic advantage of fluorinated phenylboronic acids stems from the interplay between the unique properties of the fluorine atom and the boronic acid functional group.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into a phenylboronic acid scaffold can induce a cascade of beneficial changes in a drug candidate's properties:

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing effect lowers the pKa of the boronic acid.[6][11][14] This is crucial because the anionic tetrahedral boronate form is generally more reactive towards diols than the neutral trigonal boronic acid.[15] A lower pKa means that a significant population of the more reactive boronate species can exist at physiological pH (7.4), enhancing binding to target molecules.[14][16][17] The position of the fluorine substituent on the phenyl ring allows for fine-tuning of this effect.[11]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7] Introducing fluorine at sites susceptible to metabolic oxidation can significantly increase a drug's half-life and bioavailability.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1][7] This property, however, needs to be carefully balanced to maintain adequate aqueous solubility.

  • Altered Conformation and Binding Affinity: The small size of fluorine allows it to act as a hydrogen bond acceptor and to participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[1][6]

The Versatility of the Boronic Acid Moiety

Phenylboronic acids are prized for their unique ability to interact with biological molecules in a reversible covalent manner.[8][13]

  • Reversible Covalent Inhibition: Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine and threonine residues in the active sites of enzymes, such as proteases and β-lactamases.[8][10][18] This mode of inhibition offers the potency of covalent inhibitors while mitigating the risk of permanent off-target modifications associated with irreversible inhibitors.[13] The reversibility allows for a dynamic equilibrium, where the inhibitor can dissociate from off-targets.[13]

  • Diol Binding for Targeting and Sensing: Boronic acids readily and reversibly bind to 1,2- and 1,3-diols, which are common motifs in carbohydrates like glucose.[9][19][20][21] This interaction is the basis for their use in glucose sensors and for targeting glycosylated proteins or cell surfaces.[19][21][22]

The combination of these features makes fluorinated phenylboronic acids highly attractive for the development of a wide range of therapeutic and diagnostic agents.

II. Synthesis and Characterization Protocols

The successful application of fluorinated phenylboronic acids hinges on their efficient and well-characterized synthesis.

General Synthetic Strategy for Fluorinated Phenylboronic Acids

A common and effective method for the synthesis of fluorinated phenylboronic acids involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[14][23]

Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic Acid [14][23]

This protocol describes a representative synthesis, which can be adapted for other substituted fluorinated phenylboronic acids.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Protection of the Amine:

    • Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of acetyl chloride.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected intermediate in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add trimethyl borate dropwise at -78 °C and stir for 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection:

    • Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester.

    • Stir the mixture vigorously for 1-2 hours.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-3-fluorophenylboronic acid.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized fluorinated phenylboronic acids.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the structure.Characteristic aromatic proton signals with splitting patterns influenced by the fluorine substituent.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or doublet (if coupled to a proton) at a chemical shift characteristic of an aryl fluoride.
¹¹B NMR To confirm the presence of the boronic acid group.A broad singlet characteristic of a trigonal boronic acid.
¹³C NMR To determine the carbon skeleton of the molecule.Aromatic carbon signals, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the target molecule.
Melting Point To assess the purity of the compound.A sharp and defined melting point range.

III. Applications in Drug Discovery and Development

The unique properties of fluorinated phenylboronic acids have led to their application in several key areas of drug discovery.

Reversible Covalent Enzyme Inhibitors

The ability of boronic acids to form reversible covalent bonds with serine and threonine residues makes them potent enzyme inhibitors.[8][18] Fluorination can enhance their efficacy by lowering the pKa of the boronic acid, promoting the formation of the more reactive tetrahedral intermediate at physiological pH.

Workflow for Developing Fluorinated Phenylboronic Acid-Based Enzyme Inhibitors:

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Studies Target Target Identification & Structural Analysis Design In Silico Design & Docking of Fluorinated Phenylboronic Acids Target->Design Synthesis Synthesis & Characterization Design->Synthesis EnzymeAssay Enzyme Inhibition Assay (IC50) Synthesis->EnzymeAssay Kinetics Mechanism of Inhibition Studies (Ki, kon, koff) EnzymeAssay->Kinetics Selectivity Selectivity Profiling against Off-Targets Kinetics->Selectivity CellAssay Cell-Based Potency & Toxicity Assays Selectivity->CellAssay PK Pharmacokinetic (PK) Studies CellAssay->PK PD Pharmacodynamic (PD) & Efficacy Models PK->PD

Caption: Workflow for developing fluorinated phenylboronic acid enzyme inhibitors.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of a fluorinated phenylboronic acid against a target enzyme.

Materials:

  • Target enzyme

  • Fluorinated phenylboronic acid inhibitor stock solution (in DMSO)

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the fluorinated phenylboronic acid inhibitor in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the inhibitor dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Glucose-Responsive Drug Delivery Systems

The reversible interaction between fluorinated phenylboronic acids and glucose can be exploited to create "smart" drug delivery systems that release their therapeutic payload in response to changes in glucose concentration.[19][21] This is particularly promising for the development of closed-loop insulin delivery systems for diabetes management.

Conceptual Workflow for a Glucose-Responsive Hydrogel:

G cluster_0 Low Glucose cluster_1 High Glucose HydrogelLow Hydrogel with crosslinks between fluorinated phenylboronic acid and a diol-containing polymer DrugLow Drug is encapsulated HydrogelLow->DrugLow Glucose Glucose enters the hydrogel Binding Glucose competitively binds to the fluorinated phenylboronic acid Glucose->Binding Swelling Crosslinks are disrupted, causing the hydrogel to swell Binding->Swelling Release Encapsulated drug is released Swelling->Release

Caption: Mechanism of a glucose-responsive hydrogel for drug delivery.

Positron Emission Tomography (PET) Imaging Agents

The incorporation of the positron-emitting isotope ¹⁸F into phenylboronic acids allows for the development of PET imaging agents.[2][24] These agents can be designed to target specific enzymes or cell-surface glycans, providing a non-invasive way to visualize biological processes in vivo. The synthesis of [¹⁸F]fluorinated arenes from boronic acid precursors is a well-established radiochemical technique.[24]

IV. Conclusion and Future Perspectives

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in the medicinal chemist's toolbox. Their ability to modulate key drug properties through the synergistic effects of fluorination and reversible covalent interactions has already led to significant advances in enzyme inhibition and biosensing.[1][8][19] The continued exploration of novel fluorination strategies and a deeper understanding of the structure-activity relationships governing their interactions with biological targets will undoubtedly fuel the development of the next generation of targeted therapies and diagnostic agents. As our ability to precisely engineer molecular properties grows, fluorinated phenylboronic acids are poised to play an increasingly important role in addressing unmet medical needs.

References

Troubleshooting & Optimization

preventing deboronation of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the deboronation of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to deboronation?

A1: The susceptibility of this compound to deboronation stems from the electronic properties of its substituents. The phenyl ring is substituted with two electron-withdrawing groups: a 2-fluoro substituent and a 5-cyclohexylcarbamoyl group. Electron-withdrawing groups increase the Lewis acidity of the boronic acid, making the carbon-boron bond more susceptible to cleavage, particularly through protodeboronation.[1][2] This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly lower the yield of the desired cross-coupling product.[3]

Q2: What are the primary pathways for deboronation of this compound?

A2: The two main deboronation pathways are protodeboronation and oxidative deboronation.

  • Protodeboronation: This is the most common pathway and involves the cleavage of the C-B bond by a proton source. It can be catalyzed by both acids and bases.[3][4] Given that many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions, base-catalyzed protodeboronation is a significant concern.[5]

  • Oxidative Deboronation: This pathway involves the oxidation of the boronic acid, typically by reactive oxygen species, leading to the formation of a phenol and boric acid.[6][7] While often less prevalent than protodeboronation under standard coupling conditions, it can become significant if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.

Q3: How does the ortho-fluoro substituent specifically influence stability?

A3: The ortho-fluoro substituent has a dichotomous effect. Its electron-withdrawing nature increases the overall susceptibility of the arylboronic acid to nucleophilic attack, which can initiate deboronation. However, some studies suggest that ortho-substituents can also influence the rate of deboronation in complex ways, sometimes even offering a degree of steric hindrance or altering the preferred conformation of the molecule.[8] The introduction of fluorine atoms into an aryl ring generally increases the acidity of the boronic acid.[2]

Q4: Is this boronic acid stable under ambient storage conditions?

A4: this compound is generally a solid that is stable under normal, dry storage conditions.[9] However, like many boronic acids, it can be sensitive to moisture and air over long periods. It is best stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling due to Deboronation

This is the most common issue encountered. The primary symptom is the formation of N-cyclohexyl-4-fluorobenzamide as a major byproduct, which can be identified by LC-MS or NMR analysis.

Root Cause Analysis & Mitigation Strategies

The deboronation is likely occurring due to suboptimal reaction conditions, particularly the choice of base, solvent, and temperature.

G cluster_0 Reaction Pathways A Aryl Boronic Acid (Starting Material) B Desired Suzuki Product A->B Suzuki Coupling (Desired Pathway) C Deboronated Byproduct A->C Protodeboronation (Side Reaction) D Pd(0) Catalyst + Aryl Halide D->B E Proton Source (e.g., H2O, ROH) E->C

Caption: Competing pathways for the aryl boronic acid.

Step-by-Step Protocol for Minimizing Protodeboronation
  • Reagent Preparation and Inert Atmosphere:

    • Thoroughly dry all glassware in an oven before use.

    • Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.

    • Ensure all reagents are anhydrous, where applicable.

    • Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Selection of Base and Solvent:

    • Rationale: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation.[5] Weaker bases and non-aqueous or biphasic solvent systems are often preferable.

    • Recommendation: Start with milder bases. Potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices as they activate the boronic acid for transmetalation without creating a harshly basic aqueous environment.[10]

    • Solvent System: A mixture of a non-polar solvent like toluene or dioxane with a minimal amount of water, or completely anhydrous conditions with a base like KF, can be effective.

  • Temperature and Reaction Time Management:

    • Rationale: Higher temperatures can increase the rate of deboronation.

    • Recommendation: Begin with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish. Minimize the overall reaction time.

  • Use of Boronic Acid Protecting Groups (Advanced Strategy):

    • Rationale: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can prevent premature deboronation.[3][11] The boronic acid is then slowly released in situ under the reaction conditions, keeping its concentration low and favoring the cross-coupling pathway.

    • Recommendation: If other methods fail, consider preparing the pinacol boronate ester of this compound prior to the coupling reaction.

Data-Driven Recommendations: Base and Solvent Selection
BaseSolvent SystemTemperature (°C)Expected OutcomeCitation
K₃PO₄ (aq)Dioxane/H₂O100High risk of deboronation[5]
Cs₂CO₃ (aq)DME/H₂O90Moderate risk of deboronation
KF (anhydrous) THF or Dioxane 80 Low risk of deboronation [10]
CsF (anhydrous) Toluene 80-100 Low risk of deboronation [12]
Issue 2: Reaction Stalls or Fails to Initiate

In some cases, the reaction may not proceed at all, even with minimal deboronation observed.

Root Cause Analysis & Mitigation Strategies

This issue often points to problems with catalyst activity or the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Electrophile Boronic Ar'-B(OH)2 + Base Boronic->Transmetal Nucleophile

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid . This substrate presents unique challenges due to a combination of steric hindrance and electronic deactivation. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reaction outcomes.

Understanding the Substrate: A Challenging Coupling Partner

The target boronic acid, this compound, requires careful consideration due to its structural features:

  • Steric Hindrance: The bulky cyclohexylcarbamoyl group, while meta to the boronic acid, contributes to overall steric crowding. More importantly, the ortho-fluoro substituent significantly hinders the approach to the palladium center during the critical transmetalation and reductive elimination steps. Couplings that form tri- or tetra-ortho-substituted biaryls are notoriously difficult.[1][2]

  • Electronic Effects: The fluorine atom and the amide carbonyl group are electron-withdrawing. Electron-deficient arylboronic acids are known to be more susceptible to an undesired side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[3][4]

A successful strategy for this substrate hinges on selecting a catalytic system that is reactive enough to overcome these hurdles while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions for screening a Suzuki-Miyaura coupling with this boronic acid?

A1: For a challenging substrate like this, starting with a robust, well-established catalyst system is crucial. Avoid traditional or unactivated catalysts like Pd(PPh₃)₄, as they are often ineffective for hindered substrates.[1] A reliable starting point would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%). These are common Pd(0) and Pd(II) precursors.[5]

  • Ligand: A bulky, electron-rich biaryl phosphine ligand (a "Buchwald ligand"). SPhos (2-4 mol%) is an excellent first choice due to its proven effectiveness in a vast range of challenging couplings.[2][6]

  • Base: Anhydrous, finely powdered potassium phosphate (K₃PO₄, 2-3 equivalents). It is a moderately weak base that is highly effective at promoting the reaction while minimizing the risk of base-catalyzed protodeboronation.[1][7]

  • Solvent: Anhydrous, degassed aprotic solvent such as 1,4-dioxane or toluene .[1]

  • Temperature: Start at a moderately high temperature, such as 80-100 °C.[5]

Q2: Why are bulky biaryl phosphine ligands like SPhos or XPhos so critical for this reaction?

A2: The success of modern Suzuki-Miyaura coupling, especially for demanding substrates, is largely due to the development of bulky and electron-rich phosphine ligands.[8][9][10] Their effectiveness stems from several key properties:

  • Promotion of Monoligation: Their steric bulk favors the formation of a highly reactive, 14-electron "L₁Pd(0)" intermediate. This species is much more active in the oxidative addition step compared to more coordinated palladium complexes.[8]

  • Acceleration of Reductive Elimination: The electron-donating nature and steric hindrance of these ligands accelerate the final, product-forming reductive elimination step. This is often the rate-limiting step for sterically congested biaryls and is critical for achieving good yields with your substrate.[9][10]

  • Enhanced Stability: They form stable palladium complexes that resist decomposition into inactive palladium black, leading to higher catalyst turnover numbers.

The diagram below illustrates the general Suzuki-Miyaura catalytic cycle, highlighting the key roles of the ligand.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd  + Ar¹-X PdII L-Pd(II)(Ar¹)(X) OxAdd->PdII Bulky ligand (L) accelerates this step Transmetal Transmetalation PdII->Transmetal  + Ar²-B(OR)₂ + Base PdII_Ar2 L-Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Ar2 Ortho-F and bulky substituents hinder this step RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0  + Ar¹-Ar² (Product) Bulky, e⁻-rich ligand is CRITICAL here caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle.

Q3: How do the electron-withdrawing groups on my boronic acid influence the reaction?

A3: The electron-withdrawing fluoro and carbamoyl groups have a dual effect. On one hand, they can increase the Lewis acidity of the boron atom, which may facilitate transmetalation. However, the dominant effect is the increased susceptibility to protodeboronation . This is a major decomposition pathway where the boronic acid reacts with trace water or other proton sources, replacing the boronic acid group with a hydrogen atom.[7][11] This side reaction is often catalyzed by the base required for the main reaction.[12] Therefore, minimizing water content and choosing the right base (e.g., K₃PO₄ over stronger hydroxides) are critical.[7][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction shows low or no conversion of the starting materials.

Potential CauseRecommended Action & Rationale
Inactive Catalyst System Switch to a more active ligand. While SPhos is a great start, for extremely hindered couplings, consider ligands like RuPhos or XPhos .[1][5] For aryl chloride partners, XPhos is often superior.[14] Alternatively, use a palladium precatalyst (e.g., SPhos-Pd-G2, XPhos-Pd-G3). These are air-stable and form the active L-Pd(0) species more efficiently and reliably than systems generated in situ.[15]
Insufficient Temperature Increase the reaction temperature. Sterically hindered couplings often have a high activation energy barrier.[1] If running at 80 °C, incrementally increase to 100 °C or 110 °C (refluxing dioxane). Monitor for decomposition of starting materials by TLC or LC-MS.
Poor Reagent Quality Verify the integrity of your reagents. Phosphine ligands can oxidize if not stored properly under an inert atmosphere.[3] Palladium sources can degrade over time.[3] Solvents must be anhydrous and thoroughly degassed, as oxygen can irreversibly oxidize the active Pd(0) catalyst.[3]
Inappropriate Base Ensure the base is suitable and properly prepared. Use a high-purity, anhydrous, and finely powdered base to maximize surface area. K₃PO₄ is a reliable choice. For less reactive coupling partners (e.g., aryl chlorides), a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][16]

Problem 2: I'm observing significant protodeboronation of my boronic acid.

Potential CauseRecommended Action & Rationale
Presence of Water Ensure strictly anhydrous conditions. Oven-dry all glassware. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.[15] While some Suzuki protocols tolerate water, it is the primary proton source for protodeboronation and should be avoided for this sensitive substrate.[7]
Base-Catalyzed Decomposition Use a weaker, non-nucleophilic base. K₃PO₄ or cesium fluoride (CsF) are often better choices than strong bases like NaOH or KOH, which can accelerate protodeboronation.[7]
Prolonged Reaction Time / High Temperature Optimize reaction time and temperature. Monitor the reaction closely. If the desired coupling is fast, a shorter reaction time can minimize the boronic acid's exposure to decomposition-promoting conditions. Paradoxically, sometimes a more active catalyst that runs faster at a lower temperature is the best solution.
Palladium-Catalyzed Protodeboronation Re-evaluate the ligand. Recent studies have shown that some bulky phosphine ligands, while excellent for coupling, can also accelerate palladium-catalyzed protodeboronation.[12][17] If this is suspected, screening a structurally different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, may be beneficial.[16]
Inherent Instability Convert the boronic acid to a more stable derivative. If protodeboronation remains intractable, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate .[3][7] These reagents act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[11]

Below is a logical workflow for troubleshooting a challenging Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow decision decision start Start Reaction (e.g., Pd₂(dba)₃/SPhos/K₃PO₄) decision_check High Conversion? start->decision_check Monitor by LC-MS/TLC end_success Success! end_fail Consult Specialist decision_check->end_success Yes no_conversion Problem: Low/No Conversion decision_check->no_conversion No decision_protodeboronation Significant Protodeboronation? no_conversion->decision_protodeboronation Check crude for protodeboronated byproduct protodeboronation_issue Action: Use anhydrous conditions. Consider MIDA boronate. Try weaker base (CsF). decision_protodeboronation->protodeboronation_issue Yes no_protodeboronation Action: Increase Temp. Switch to more active ligand (RuPhos/XPhos). Use Pd Precatalyst. decision_protodeboronation->no_protodeboronation No protodeboronation_issue->start Re-run no_protodeboronation->start Re-run no_protodeboronation->end_fail caption Troubleshooting Workflow

Caption: Troubleshooting Workflow.

Experimental Protocols

Protocol 1: General Screening Reaction

This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide partner (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir for 12-18 hours.

  • Monitoring and Workup: Monitor the reaction by taking small aliquots for LC-MS or TLC analysis. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Optimized Protocol for a Challenging Aryl Chloride Coupling

This protocol uses a more active precatalyst and stronger conditions suitable for a less reactive aryl chloride coupling partner.

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium tert-butoxide (t-BuOK, 2.5 equiv.).

  • Inert Atmosphere: Add the XPhos-Pd-G3 precatalyst (2.0 mol%) in a glovebox or under a positive flow of argon. Seal the vial with a cap.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M) via syringe.

  • Reaction: Place the vial in a preheated heating block at 110 °C and stir vigorously for 18-24 hours.

  • Workup: Follow the workup procedure described in Protocol 1.

References

addressing challenges in the purification of boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile yet often delicate compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your purification strategies. The methodologies described herein are grounded in established chemical literature and practical field experience.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and purification of boronic acids.

Q1: Why is my boronic acid showing complex or broad peaks in the NMR spectrum?

A: This is frequently due to the formation of boroxines, which are cyclic trimeric anhydrides.[1] Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, a process driven by the removal of water.[2][3] This equilibrium means your sample may contain a mixture of the monomeric boronic acid and the trimeric boroxine, leading to complex or broadened NMR signals.

  • Causality: The dehydration of three boronic acid molecules to form a boroxine is an entropically driven and reversible process.[2][4] Anhydrous conditions or heating can shift the equilibrium toward the boroxine.[3] Adding a small amount of water (or using a protic NMR solvent like D₂O) can often hydrolyze the boroxine back to the monomer, resulting in a cleaner spectrum.[1]

Boroxine_Equilibrium BA 3 R-B(OH)₂ (Boronic Acid) BX (RBO)₃ (Boroxine) BA->BX + Heat - H₂O BX->BA + H₂O H2O 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Q2: What is protodeboronation and how can I prevent it?

A: Protodeboronation is the cleavage of the carbon-boron (C-B) bond, where it is replaced by a carbon-hydrogen (C-H) bond.[5] This is a common decomposition pathway, especially during metal-catalyzed reactions like the Suzuki-Miyaura coupling or under harsh acidic or basic conditions.[5][6]

  • Prevention Strategies:

    • Reaction Conditions: Minimize reaction times and use the mildest possible conditions (temperature, pH) to achieve your desired transformation.[5]

    • Protecting Groups: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or potassium organotrifluoroborate (R-BF₃K), can significantly suppress protodeboronation.[1][5][7] These "slow-release" protecting groups provide the active boronic acid in situ at a rate geared to the catalytic cycle, minimizing its concentration and thus its decomposition.[7]

Q3: Why do boronic acids perform poorly on standard silica gel chromatography?

A: Standard silica gel is acidic and contains surface silanol groups (Si-OH), which can strongly interact with the Lewis acidic boron center and the hydroxyl groups of the boronic acid.[8][9] This leads to several problems:

  • Strong Adsorption: The compound may stick irreversibly to the top of the column.[1][8]

  • Streaking: Poor peak shape and band broadening make separation ineffective.[1]

  • Decomposition: The acidic nature of silica can catalyze decomposition pathways like protodeboronation.[8]

Troubleshooting Guide: From Problem to Solution

This guide provides solutions to specific experimental challenges.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Compound streaks or remains at the baseline on silica TLC/column. 1. Strong interaction with acidic silanol groups.[8][9] 2. Formation of polar boroxine trimers.Primary: Avoid standard silica gel. Use reversed-phase (C18) chromatography.[8] Alternative 1: Use boric acid-treated silica gel to suppress decomposition of boronate esters.[9][10] Alternative 2: Convert to a less polar, more stable boronate ester (e.g., pinacol) which is more amenable to chromatography.[1][9]
Product decomposes during aqueous workup or purification. 1. Protodeboronation catalyzed by acidic or basic conditions.[5] 2. Hydrolytic instability of the boronic acid derivative.Workup: Use buffered aqueous solutions or perform extractions quickly at low temperatures. Purification: If using reversed-phase HPLC with aqueous mobile phases, minimize exposure time and avoid high temperatures during solvent evaporation.[8] Consider non-aqueous methods like crystallization or derivatization.
Crude material is an intractable oil that won't crystallize. 1. Presence of impurities preventing lattice formation. 2. Formation of boroxine, which can be oily.Solution 1: Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to wash away soluble impurities and induce solidification.[11] Solution 2: Use a derivatization strategy. Convert the boronic acid to a diethanolamine adduct, which is often a stable, crystalline solid that can be easily isolated by filtration.[1][8][12] The pure boronic acid can be regenerated afterward.
Persistent neutral impurity that co-elutes or co-crystallizes. The impurity has similar polarity and solubility to the desired boronic acid.Solution: Utilize the acidity of the boronic acid with an acid-base extraction . Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt, while the neutral impurity remains in the organic layer.[13][14][15] The aqueous layer can then be acidified and the pure boronic acid extracted back into an organic solvent.

Detailed Purification Protocols

Here are step-by-step methodologies for key purification techniques. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Acid-Base Extraction

This protocol is highly effective for separating acidic boronic acids from neutral organic impurities.[13][14]

Materials:

  • Crude reaction mixture containing the boronic acid.

  • Organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1-2 M aqueous NaOH solution.

  • 1-2 M aqueous HCl solution.

  • Saturated aqueous NaCl solution (brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., 10-20 mL of ethyl acetate per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium boronate salt) into a clean flask. The neutral impurities remain in the organic layer.

  • Back-Extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of 1 M NaOH. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). The pure boronic acid will often precipitate as a solid.

  • Final Extraction: Extract the acidified aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the purified boronic acid.

AcidBase_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase Crude Crude Mixture (Boronic Acid + Neutral Impurities) in Ethyl Acetate Neutral Neutral Impurities in Ethyl Acetate Boronate Aqueous Sodium Boronate Salt Crude->Boronate Extract with 1M NaOH PureOrg Pure Boronic Acid in Ethyl Acetate Acidified Precipitated Boronic Acid in Acidic Water Boronate->Acidified Add 1M HCl Acidified->PureOrg Extract with Ethyl Acetate

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is excellent for boronic acids that are difficult to crystallize or purify by other means. The resulting adduct is often a stable, crystalline solid.[8][12]

Materials:

  • Crude boronic acid.

  • Diethanolamine.

  • Anhydrous diethyl ether or another suitable non-polar solvent.

  • Filtration apparatus (Büchner funnel).

Procedure:

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of hot solvent (e.g., acetonitrile or toluene).

  • Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) to the solution.

  • Precipitation: Add a non-polar solvent like anhydrous diethyl ether or hexane until the solution becomes cloudy. The diethanolamine adduct should begin to precipitate.

  • Crystallization: Allow the mixture to stand at room temperature, then cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystalline adduct by vacuum filtration. Wash the solid with cold diethyl ether or hexane to remove any remaining impurities.

  • Regeneration of Boronic Acid (If Required): The free boronic acid can be liberated by stirring the adduct with an aqueous acid (e.g., 1M HCl) and extracting the product into an organic solvent like ethyl acetate.[8]

Protocol 3: Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds.[11] The key is to find a solvent system where the boronic acid is soluble at high temperatures but poorly soluble at low temperatures.

Materials:

  • Crude solid boronic acid.

  • Recrystallization solvent(s) (e.g., hot water, ethanol/water, ethyl acetate/hexane).[11][12]

  • Erlenmeyer flask, heat source, filtration apparatus.

Procedure:

  • Solvent Screening: Test the solubility of small amounts of your crude material in various solvents at room temperature and upon heating to identify a suitable system.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (If Needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's decomposition point.[16]

Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical step. Several analytical techniques are commonly employed.

Method Principle Advantages Considerations
HPLC-UV Separation by liquid chromatography with detection by UV absorbance.[17]Routine, robust, good for purity checks of known compounds with a UV chromophore.May require method development to achieve good separation. Not all impurities may be UV-active.[18]
LC-MS Separation by liquid chromatography followed by mass spectrometry detection.[19]Provides mass information for peak identification. Highly sensitive and specific. Excellent for trace impurity analysis.[18]Matrix effects can be significant. More complex instrumentation.
NMR (¹H, ¹¹B, ¹³C) Nuclear Magnetic Resonance spectroscopy provides structural information.Provides definitive structural confirmation. qNMR (quantitative NMR) can be used for absolute purity determination without a reference standard.Boroxine formation can complicate spectra.[1] Lower sensitivity compared to MS-based methods.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry.Excellent for volatile boronic acids or those that can be derivatized to become volatile.[18]Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step to the workflow.

References

Technical Support Center: Strategies for Coupling Sterically Hindered Aryl Halides with (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically demanding substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these complex transformations. The coupling of a sterically hindered aryl halide with a substituted boronic acid like (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid presents a significant synthetic hurdle. This guide is structured to address the common failure points in this reaction, offering field-proven insights and solutions.

Core Principles: Why is This Reaction So Challenging?

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its efficiency can be dramatically reduced by steric hindrance.[1][2] The congestion around the reaction centers on both the aryl halide and the boronic acid impedes the key steps of the catalytic cycle.

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide is often the rate-limiting step. Bulky ortho-substituents on the halide shield the reaction center, demanding a highly reactive, coordinatively unsaturated palladium species.[3][4]

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center requires the formation of a boronate species, which then coordinates to the palladium complex. Steric bulk can hinder this approach and subsequent transfer.[5][6]

  • Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the new C-C bond, is also sensitive to steric strain. Highly congested biaryl products can be slow to eliminate from the palladium coordination sphere, potentially leading to catalyst deactivation or side reactions.[1][5]

To visualize this process, consider the fundamental catalytic cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) [Often Rate-Limiting for Hindered Substrates] ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination [Hindered by Steric Strain] ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime Product Release center_point start_point end_point

Figure 1: Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when encountering difficulties.

Issue 1: Low to No Product Yield

Question: My reaction with a di-ortho-substituted aryl halide and this compound is giving no product. What are the first things I should check?

Answer: This is a common outcome for a first attempt at a sterically demanding coupling. The issue almost certainly lies with your catalyst system or reaction conditions being too mild to overcome the high activation energy barriers.

  • Evaluate the Ligand (Most Critical Factor): Standard ligands like triphenylphosphine (PPh₃) are completely ineffective for these substrates. You require a ligand that is both bulky and electron-rich . These properties promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is essential for the oxidative addition step, and also accelerate the final reductive elimination.[3][4]

  • Re-evaluate the Base and Solvent: The base activates the boronic acid, and its strength must be matched to the system. For hindered couplings, a moderately strong base is typically required. Anhydrous, aprotic solvents are preferred to avoid side reactions.

  • Increase Reaction Temperature: These reactions often require significant thermal energy. If you are running at 80 °C, you will likely need to increase the temperature to 110-140 °C.[7]

Recommended Starting Conditions for Hindered Couplings
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Standard palladium precursors that form the active Pd(0) species in situ.
Ligand Buchwald Ligands: SPhos, XPhos, RuPhos (2-4 mol%)Excellent general-purpose bulky, electron-rich phosphines for hindered substrates.[4][8]
Specialized Ligands: AntPhos, BI-DIMEFor extremely hindered couplings (e.g., leading to tetra-ortho-substituted biaryls), these may offer superior performance.[7][9]
N-Heterocyclic Carbenes (NHCs) Highly active and thermally stable, offering another powerful option for challenging couplings.[10]
Base K₃PO₄ (Potassium Phosphate)A reliable, moderately strong base that is often effective.[3][7] Use as a fine powder.
Cs₂CO₃ (Cesium Carbonate)Another effective base, sometimes used in combination with K₃PO₄.
K-OtBu (Potassium tert-butoxide)A very strong base, useful for less reactive aryl chlorides, but can promote side reactions.[10]
Solvent Toluene, 1,4-Dioxane, XylenesAnhydrous, degassed aprotic solvents are standard. Xylenes are used for higher temperatures (>110 °C).[7][10]
Temperature 110 - 140 °CHigh temperatures are often necessary to overcome the steric barriers. Microwave irradiation can also be effective.[7][10]
Issue 2: Significant Side Reactions Observed

Question: My LC-MS shows my starting materials being consumed, but I see significant byproducts instead of my desired product. What's happening?

Answer: Several side reactions can compete with the desired cross-coupling, especially under the harsh conditions required for hindered substrates. The most common are protodeboronation, homocoupling, and dehalogenation.

Troubleshooting_Tree Start Low / No Yield or Major Byproducts CheckLigand Is the ligand bulky and electron-rich? (e.g., SPhos, AntPhos, NHC) Start->CheckLigand No CheckBase Is the base appropriate? (e.g., K₃PO₄) Start->CheckBase No CheckTemp Is the temperature high enough? (110-140 °C) Start->CheckTemp No Byproduct Identify Dominant Byproduct Start->Byproduct Yes Sol_Ligand Action: Switch to a more appropriate ligand. CheckLigand->Sol_Ligand Sol_Base Action: Screen bases (K₃PO₄, Cs₂CO₃). CheckBase->Sol_Base Sol_Temp Action: Increase temperature. Consider xylenes or microwave. CheckTemp->Sol_Temp CheckInert Is the reaction under strict inert atmosphere? Sol_Inert Action: Degas solvent thoroughly. Use Schlenk techniques. Protodeboronation Protodeboronation (Ar'-H) Byproduct->Protodeboronation Homocoupling Homocoupling (Ar'-Ar') Byproduct->Homocoupling Dehalogenation Dehalogenation (Ar-H) Byproduct->Dehalogenation Sol_Proto Action: - Use anhydrous conditions. - Consider boronic ester (pinacol). - Use a weaker base (e.g., Cs₂CO₃). Protodeboronation->Sol_Proto Homocoupling->CheckInert Sol_Homo Action: - Maintain strict O₂-free conditions. - Slow addition of boronic acid. Homocoupling->Sol_Homo Sol_Dehalo Action: - Use a weaker base. - Avoid alcohol solvents. - Ensure high-purity ligand. Dehalogenation->Sol_Dehalo

Figure 2: Troubleshooting Decision Tree.
  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is often promoted by excess water or overly strong bases.

    • Solution: Use anhydrous solvents and ensure your base is dry. If the problem persists, consider converting the boronic acid to a more stable pinacol ester.[11] In some cases, a weaker base like Cs₂CO₃ can slow the protodeboronation process.[12]

  • Homocoupling: The self-coupling of the boronic acid (Ar'-Ar') is typically caused by the presence of oxygen, which can act as an oxidant in a competing catalytic cycle.[1]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

  • Dehalogenation/Reduction: The aryl halide is reduced to the corresponding arene (Ar-H). This can be caused by β-hydride elimination pathways, especially if alkyl-phosphine ligands are used with certain substrates, or by impurities in reagents.[7]

    • Solution: Using a weaker base can sometimes mitigate this issue.[1] Ensure high purity of all reagents, particularly the ligand and solvent. Avoid alcohol-based solvents, which can be a hydride source.

Detailed Experimental Protocol

This protocol provides a robust starting point for your specific coupling. Adjustments should be made based on your troubleshooting results.

Materials:

  • Sterically Hindered Aryl Halide (e.g., 1-bromo-2,6-diisopropylbenzene) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, finely powdered) (3.0 equiv)

  • Anhydrous, degassed Toluene or Xylenes (to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Pd(OAc)₂, SPhos ligand, and K₃PO₄ base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the sterically hindered aryl halide and the this compound as solids.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C (for toluene) or 140 °C (for xylenes). Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Technical Support Center: Mastering Temperature Effects in Couplings with (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical role of reaction temperature in achieving successful cross-coupling outcomes. Our focus is to blend established principles of Suzuki-Miyaura couplings with practical, experience-driven insights to empower you in your synthetic endeavors.

Introduction: Why Temperature is a Critical Parameter

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, temperature is a pivotal parameter that governs reaction kinetics, catalyst stability, and the prevalence of side reactions.[1] For a sterically hindered and electronically complex substrate like this compound, precise temperature control is not merely an optimization step but a prerequisite for success. The interplay between the bulky cyclohexylcarbamoyl group and the electron-withdrawing fluorine atom presents unique challenges that can be effectively managed by understanding and controlling the reaction temperature.

This guide will address common issues encountered during your experiments, providing not just solutions but also the underlying scientific rationale to help you make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low conversion of my this compound in a Suzuki-Miyaura coupling at room temperature. What is the first step to troubleshoot this?

A1: Low reactivity at ambient temperatures is a common challenge, especially with sterically demanding substrates.[2] The primary reason is often insufficient thermal energy to overcome the activation barriers of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3][4]

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. A good starting point for many Suzuki-Miyaura reactions is 60-80 °C.[5] For your specific substrate, a range of 80-110 °C is a reasonable window to explore, depending on the solvent and catalyst system.[6]

  • Catalyst and Ligand System: If increasing the temperature alone is insufficient, consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for hindered substrates as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2][7]

  • Solvent Choice: Ensure your solvent can accommodate the desired temperature range. High-boiling point solvents like dioxane, toluene, or DMF are common choices for reactions requiring elevated temperatures.[8]

Q2: I'm seeing significant decomposition of my boronic acid at higher temperatures. How can I mitigate this?

A2: Boronic acid decomposition, primarily through protodeboronation, is a significant side reaction that is often accelerated at elevated temperatures.[8] The 2-fluoro substituent on your boronic acid can exacerbate this issue.

Mitigation Strategies:

  • Anhydrous Conditions: Strictly maintain anhydrous conditions. Water is a primary culprit in protodeboronation. Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Choice of Base: The choice of base is critical. While stronger bases can facilitate the transmetalation step, they can also promote decomposition. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of hydroxides.[8]

  • Slow Addition: In some cases, slow addition of the boronic acid to the pre-heated reaction mixture can keep its instantaneous concentration low, thereby minimizing decomposition.[2]

  • Use of Boronic Esters: If decomposition remains a persistent issue, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester). These derivatives can slowly release the boronic acid in situ, maintaining a low concentration and reducing decomposition.[9]

Q3: My reaction is producing a significant amount of homocoupled product (biaryl of the boronic acid). What is the role of temperature in this side reaction?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be influenced by temperature.[10]

Troubleshooting Homocoupling:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[2][10]

  • Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate homocoupling. If you observe significant homocoupling, try reducing the temperature after an initial heating period to maintain the reaction at the minimum temperature required for conversion.

  • Catalyst Choice: Some palladium precatalysts are more prone to generating species that promote homocoupling. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can sometimes suppress this side reaction.[7]

Troubleshooting Guide: Temperature-Related Issues

This section provides a more detailed breakdown of specific problems and their solutions, focusing on the effect of temperature.

Problem Potential Cause(s) Related to Temperature Recommended Actions
No Reaction / Low Conversion Insufficient thermal energy to overcome activation barriers.Incrementally increase temperature by 10-20 °C.[5] Consider using a higher boiling point solvent. Switch to a more active catalyst/ligand system that operates efficiently at lower temperatures.[2][7]
Protodeboronation (Loss of Boronic Acid) High temperature accelerating the rate of reaction with trace water.Lower the reaction temperature. Ensure strictly anhydrous conditions. Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[8] Consider converting the boronic acid to a more stable ester derivative.[9]
Formation of Palladium Black Thermal decomposition of the palladium catalyst at excessively high temperatures.Reduce the reaction temperature.[5] Screen for a more thermally stable ligand. Ensure a proper palladium-to-ligand ratio.
Dehalogenation of Coupling Partner High temperatures promoting the formation of palladium-hydride species, which can lead to dehalogenation.Lower the reaction temperature. Use anhydrous solvents and reagents to minimize hydride sources.[1]
Incomplete Reaction Despite High Temperature Catalyst deactivation at elevated temperatures. The nitrogen on the pyrimidine ring can coordinate to the palladium center, leading to inhibition.[1]Use a bulkier ligand (e.g., XPhos, RuPhos) to shield the palladium center.[1] Consider a lower reaction temperature for a longer duration.

Experimental Protocols & Methodologies

General Protocol for Temperature Optimization in Suzuki-Miyaura Coupling

This protocol provides a systematic approach to finding the optimal temperature for your reaction.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane) via syringe to achieve a concentration of 0.1-0.2 M.[1]

  • Temperature Screening:

    • Set up parallel reactions or run sequential experiments at different temperatures (e.g., 60 °C, 80 °C, 100 °C).

    • Stir the reactions vigorously at the set temperatures.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed or the reaction stalls.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][6]

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and the ratio of desired product to byproducts for each temperature.

Visualizing the Process

Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a decision-making process for troubleshooting temperature-related issues in your coupling reaction.

TroubleshootingWorkflow Troubleshooting Temperature in Suzuki Couplings start Start: Low/No Conversion at RT increase_temp Increase Temperature to 80-100 °C start->increase_temp check_conversion Check Conversion increase_temp->check_conversion good_conversion Good Conversion: Optimize Time check_conversion->good_conversion Yes side_reactions Side Reactions Observed? check_conversion->side_reactions No, still low protodeboronation Protodeboronation/Decomposition side_reactions->protodeboronation Yes homocoupling Homocoupling side_reactions->homocoupling Yes change_catalyst Still Low Conversion: Change Catalyst/Ligand System (e.g., Buchwald Ligands) side_reactions->change_catalyst No lower_temp Lower Temperature / Anhydrous Conditions protodeboronation->lower_temp degas_rigorously Rigorously Degas Solvents homocoupling->degas_rigorously lower_temp->check_conversion degas_rigorously->check_conversion change_catalyst->increase_temp

Caption: A decision tree for troubleshooting Suzuki couplings.

The Role of Temperature in the Suzuki-Miyaura Catalytic Cycle

Temperature influences multiple steps in the catalytic cycle. Sufficient heat is required to drive the oxidative addition and reductive elimination steps, while excessive heat can lead to catalyst decomposition.

CatalyticCycle Impact of Temperature on the Suzuki-Miyaura Cycle cluster_temp Temperature Influence pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Heat often required pdII_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdII_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pdII_complex->transmetalation diaryl_pdII Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pdII reductive_elimination Reductive Elimination diaryl_pdII->reductive_elimination Heat often required reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product temp_high High Temp: - Increases Rate - Risk of Catalyst  Decomposition temp_low Low Temp: - Slow/No Reaction

Caption: The Suzuki-Miyaura catalytic cycle and the influence of temperature.

References

Validation & Comparative

A Comparative Analysis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of chemical reagents, the selection of an appropriate boronic acid derivative is a critical decision that can significantly impact the efficiency of a synthetic route or the potency of a potential therapeutic agent. This guide provides an in-depth comparative analysis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid , a molecule of interest due to its unique structural features. In the absence of extensive direct experimental data for this specific compound, this guide will leverage established principles of physical organic chemistry and draw comparisons with well-characterized boronic acids to provide a predictive yet scientifically grounded assessment of its performance.

We will compare this compound with three distinct boronic acids—4-carboxyphenylboronic acid , 4-formylphenylboronic acid , and naphthalene-2-boronic acid —to highlight the influence of electronic and steric factors on reactivity, stability, and potential biological activity. This analysis is supported by data from analogous systems and established experimental protocols, providing a comprehensive resource for informed decision-making in your research endeavors.

The Landscape of Boronic Acids: More Than Just Coupling Partners

Boronic acids have emerged as indispensable tools in modern chemistry.[1] Their utility extends far beyond their celebrated role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] They are increasingly recognized for their potential in medicinal chemistry as enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use.[4][5][6] Furthermore, their ability to reversibly bind with diols has led to their application in the development of sensors and drug delivery systems.[7] The performance of a boronic acid in any of these applications is intrinsically linked to its structure, particularly the nature and position of substituents on the aryl ring.

Profiling the Contenders: A Look at the Comparative Boronic Acids

To understand the unique characteristics of this compound, we will first profile our chosen comparative compounds.

4-Carboxyphenylboronic acid

This boronic acid features a carboxylic acid group in the para position, making it a valuable bifunctional molecule.[8][9]

  • Physicochemical Properties : It is typically an off-white to light beige powder with a melting point of approximately 220 °C (with decomposition).[9]

  • Reactivity : The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, which can influence its reactivity in Suzuki-Miyaura coupling reactions.[8] However, its bifunctionality allows for its use in the synthesis of complex molecules where the carboxylic acid can be further functionalized.[8][9]

  • Applications : It is widely used in Suzuki coupling reactions and in the preparation of materials such as glucose-sensitive polymers and corrosion inhibitors for steel.[8][9]

4-Formylphenylboronic acid

Characterized by a formyl (aldehyde) group at the para-position, this boronic acid is another important bifunctional building block.

  • Physicochemical Properties : It is a white to light yellow crystalline powder.

  • Reactivity : The aldehyde group is a moderately electron-withdrawing group, influencing the electronic properties of the boronic acid. It is a versatile substrate for various palladium-catalyzed cross-coupling reactions.

  • Applications : Beyond its use in Suzuki-Miyaura coupling, it serves as a reagent in various organic transformations, including the synthesis of heterocyclic compounds and as an enzyme stabilizer in liquid detergent preparations.

Naphthalene-2-boronic acid

This boronic acid features a larger, polycyclic aromatic system, which imparts distinct properties compared to phenylboronic acids.[10]

  • Physicochemical Properties : It is a white crystalline powder.[10]

  • Reactivity : The naphthyl group can be efficiently transferred in Suzuki-Miyaura coupling reactions, enabling the synthesis of biaryl and polyaromatic systems.[2] Its extended π-system can influence its interaction with catalysts and other reactants.

  • Applications : It is a key building block in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and organic semiconductors, as well as in the preparation of pharmaceuticals and agrochemicals.[2]

Compound Molecular Formula Molecular Weight ( g/mol ) Key Features Primary Applications
4-Carboxyphenylboronic acid C₇H₇BO₄165.94[11]Electron-withdrawing carboxyl group, bifunctionalSuzuki coupling, materials science, synthesis of bioactive molecules[8][9]
4-Formylphenylboronic acid C₇H₇BO₃149.94Electron-withdrawing formyl group, bifunctionalSuzuki coupling, organic synthesis, enzyme stabilization
Naphthalene-2-boronic acid C₁₀H₉BO₂171.99[10]Polycyclic aromatic systemSynthesis of advanced materials (OLEDs), pharmaceuticals[2]

In Focus: this compound - A Predictive Analysis

While direct experimental data for this compound is limited, we can infer its properties and potential performance by analyzing its structural components: an ortho-fluoro substituent and a meta-cyclohexylcarbamoyl group.

Structure:

A diagram of this compound.

The Influence of the Ortho-Fluoro Substituent

The presence of a fluorine atom at the ortho position to the boronic acid group is expected to have several significant effects:

  • Acidity : The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[12] For an ortho-fluoro substituent, this enhanced acidity can be attributed to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid, which stabilizes the tetrahedral boronate anion.[13] A lower pKa value can be advantageous in certain applications, such as diol binding for sensors.[13] However, in some cases, a bulky ortho substituent can sterically hinder the formation of the tetrahedral boronate ion, leading to a decrease in acidity.[14]

  • Reactivity in Suzuki-Miyaura Coupling : The electronic effect of the ortho-fluoro group is complex. While fluorine is electron-withdrawing through its inductive effect, it can also be a weak π-donor. The net effect on the reactivity in Suzuki coupling can be subtle. The steric bulk of the ortho-fluoro group is generally small and is not expected to significantly hinder the approach of the palladium catalyst.

  • Stability : The ortho-fluoro group may influence the stability of the boronic acid. For instance, it could affect the propensity for protodeboronation, a common degradation pathway for boronic acids.[15][16]

The Role of the Meta-Cyclohexylcarbamoyl Group

The cyclohexylcarbamoyl group at the meta position introduces both electronic and steric factors:

  • Electronic Effects : The amide group is generally considered to be electron-withdrawing, which would be expected to increase the Lewis acidity of the boron center. This can impact the rate of transmetalation in Suzuki-Miyaura coupling.[17]

  • Steric Effects : The cyclohexyl group is sterically demanding. While its meta-positioning means it is not directly adjacent to the reactive boronic acid center, its bulk could influence the overall conformation of the molecule and its interactions in a catalytic cycle or an enzyme's active site.

  • Potential for Hydrogen Bonding : The amide group has both a hydrogen bond donor (N-H) and acceptor (C=O), which could be critical for its interaction with biological targets, potentially making it a candidate for an enzyme inhibitor.[18]

Predicted Performance and Comparison

Based on the analysis of its structural features, we can predict the performance of this compound relative to our comparative compounds:

  • Acidity : It is predicted to be a stronger acid than unsubstituted phenylboronic acid, and likely more acidic than naphthalene-2-boronic acid, due to the combined electron-withdrawing effects of the fluoro and carbamoyl groups. Its acidity may be comparable to or slightly less than 4-carboxyphenylboronic acid.

  • Reactivity in Suzuki-Miyaura Coupling : The presence of two electron-withdrawing groups might slightly decrease its nucleophilicity compared to naphthalene-2-boronic acid. However, it is expected to be a viable coupling partner. Its performance will be highly dependent on the specific reaction conditions (catalyst, base, solvent).

  • Stability : The stability of boronic acids can be nuanced. While electron-withdrawing groups can sometimes stabilize the C-B bond, they can also influence the rate of protodeboronation.[16] Experimental validation would be necessary to definitively assess its shelf-life and stability under reaction conditions.

  • Potential as an Enzyme Inhibitor : The combination of a boronic acid "warhead" and a bulky, hydrogen-bonding capable cyclohexylcarbamoyl side chain makes this molecule an interesting candidate for screening as a serine protease inhibitor.[4][18] The boronic acid can form a covalent, reversible bond with the catalytic serine residue, while the rest of the molecule can engage in secondary interactions within the enzyme's binding pocket.

Experimental Protocols: A Guide to Characterization and Comparison

To empirically validate the predicted properties of this compound and to perform a rigorous comparison with other boronic acids, the following experimental protocols are recommended.

Protocol 1: Determination of Suzuki-Miyaura Coupling Kinetics via HPLC

This protocol allows for the quantitative comparison of the reactivity of different boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction.

Objective : To determine the reaction rate and conversion of the Suzuki-Miyaura coupling of a standard aryl halide with different boronic acids.

Materials :

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid to be tested

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

  • HPLC system with a suitable column (e.g., C18)

Procedure :

  • Reaction Setup : In a reaction vial, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane:water).

  • Catalyst Addition : Add the palladium catalyst (e.g., 0.03 mmol) to the reaction mixture.

  • Reaction Execution : Place the vial in a preheated oil bath at a constant temperature (e.g., 80 °C) and stir vigorously.

  • Sampling : At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching : Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • HPLC Analysis : Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis : Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates and final conversions for each boronic acid tested.

Suzuki_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir at Constant Temperature C->D E Take Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Analyze by HPLC F->G H Plot Concentration vs. Time G->H I Compare Rates and Conversions H->I

Workflow for Suzuki-Miyaura reaction kinetics analysis.

Protocol 2: Assessment of Boronic Acid Stability

This protocol provides a method to evaluate the hydrolytic and oxidative stability of boronic acids.

Objective : To assess the degradation of boronic acids over time under defined conditions.

Materials :

  • Boronic acid to be tested

  • Buffer solutions of different pH (e.g., pH 4, 7, 9)

  • Oxidizing agent (e.g., hydrogen peroxide solution)

  • NMR spectrometer or HPLC system

Procedure for Hydrolytic Stability :

  • Sample Preparation : Prepare solutions of the boronic acid (e.g., 10 mM) in the different pH buffers.

  • Incubation : Store the solutions at a constant temperature (e.g., 25 °C or 50 °C).

  • Analysis : At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot and analyze by NMR or HPLC to quantify the amount of remaining boronic acid.

  • Data Analysis : Plot the percentage of remaining boronic acid against time for each pH condition to determine the rate of degradation.

Procedure for Oxidative Stability :

  • Sample Preparation : Prepare a solution of the boronic acid in a suitable buffer (e.g., pH 7.4).

  • Initiation of Oxidation : Add a known concentration of the oxidizing agent (e.g., hydrogen peroxide).

  • Analysis : Monitor the disappearance of the boronic acid over time using NMR or HPLC.

  • Data Analysis : Calculate the half-life of the boronic acid under these oxidative conditions.

Stability_Assay_Workflow cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability A Prepare Boronic Acid Solutions in Buffers (pH 4, 7, 9) B Incubate at Constant Temperature A->B C Analyze Aliquots at Time Intervals (NMR/HPLC) B->C D Plot % Remaining vs. Time C->D E Prepare Boronic Acid Solution in Buffer (pH 7.4) F Add Oxidizing Agent (e.g., H₂O₂) E->F G Monitor Disappearance Over Time (NMR/HPLC) F->G H Calculate Half-Life G->H Enzyme_Inhibition_Screening A Prepare Serial Dilutions of Boronic Acid B Pre-incubate Enzyme with Each Inhibitor Concentration A->B C Initiate Reaction by Adding Substrate B->C D Measure Reaction Kinetics (Fluorescence/Absorbance) C->D E Calculate Initial Velocities D->E F Plot % Activity vs. [Inhibitor] E->F G Determine IC₅₀ Value F->G

References

A Senior Scientist's Guide to the Comparative Biological Assessment of Novel (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Boronic Acids in Therapeutic Innovation

In the landscape of modern drug discovery, boronic acids have emerged from niche chemical curiosities to indispensable warheads in targeted therapies. Their unique ability to form reversible covalent bonds with the active site serine or threonine residues of enzymes makes them potent and highly effective inhibitors.[1][2] This mechanism, which mimics the tetrahedral transition state of peptide-bond hydrolysis, has been successfully leveraged in oncology with the proteasome inhibitor bortezomib and is being actively explored for antiviral and antibacterial agents.[3][4][5]

This guide focuses on derivatives of a specific, promising scaffold: (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid . While the parent compound represents a validated starting point, the strategic synthesis of derivatives is the cornerstone of optimizing therapeutic potential. Derivatization allows us to systematically modulate properties such as potency, target selectivity, solubility, and metabolic stability.[6]

Here, we present a comprehensive, field-proven framework for the biological activity assessment of novel derivatives of this scaffold. This is not merely a list of protocols; it is a logical, multi-tiered strategy designed to generate a robust, comparative dataset, enabling the confident selection of lead candidates for further development. We will delve into the causality behind experimental choices, providing self-validating protocols that ensure data integrity and reproducibility.

The Core Scaffold and a Hypothesized Mechanism of Action

The this compound scaffold contains key features: an arylboronic acid for covalent targeting, a central phenyl ring for structural rigidity, and a cyclohexylcarbamoyl group which can be modified to explore interactions within the enzyme's substrate-binding pockets. Given the extensive literature on arylboronic acids, we will proceed with the well-founded hypothesis that these derivatives are potent inhibitors of serine proteases , a class of enzymes implicated in numerous pathologies, from cancer to viral replication.[2][3][7]

The inhibitory mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.

Caption: Hypothesized mechanism of serine protease inhibition by a boronic acid derivative.

A Multi-Tiered Workflow for Comparative Assessment

A successful screening campaign does not test every parameter on every compound. It employs a logical, tiered approach to eliminate less promising candidates early, focusing resources on the most viable derivatives. Our workflow is designed to assess cytotoxicity, on-target potency, and selectivity in a systematic manner.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling Reactions Involving (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Why Kinetic Studies are Crucial in Pharmaceutical Development

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds essential for constructing complex drug molecules.[1][2][3] The reaction's reliability, mild conditions, and tolerance for a wide array of functional groups have cemented its role in both discovery and manufacturing settings.[3] The specific substrate, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, represents a class of structurally sophisticated building blocks common in pharmaceutical synthesis. The electronic properties of the ortho-fluoro substituent and the steric and electronic influence of the meta-carbamoyl group can profoundly impact reaction rates, catalyst efficiency, and impurity profiles.

In the fast-paced world of drug development, a "good enough" yield in early discovery can become a major roadblock during process scale-up. This is where kinetic analysis transitions from an academic exercise to a critical tool for process optimization. Understanding the reaction kinetics allows scientists to:

  • Identify the Rate-Determining Step (RDS): Pinpointing the slowest step in the catalytic cycle is key to targeted optimization.[2][4]

  • Rationally Select Catalysts and Conditions: Kinetic data provides a quantitative basis for comparing different palladium catalysts, ligands, bases, and solvents to achieve optimal performance.[5][6]

  • Enhance Process Robustness and Scalability: A well-characterized kinetic profile helps in developing a reliable and reproducible process, minimizing batch-to-batch variability.

  • Minimize Impurities: By understanding how reaction rates influence side reactions, such as protodeboronation, processes can be fine-tuned to improve the purity of the final product.[7]

This guide provides a comparative overview of methodologies for conducting kinetic studies on Suzuki coupling reactions, with a specific focus on challenging substrates like this compound.

The Suzuki-Miyaura Catalytic Cycle: The Engine of the Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[2][4][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][2][9]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="Ar'-B(OH)₂ + Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition", color="#EA4335"]; ArX -> OA_Complex [color="#EA4335"]; OA_Complex -> TM_Complex [label=" Transmetalation", color="#34A853"]; Boronic -> OA_Complex [color="#34A853"]; TM_Complex -> Product [label=" Reductive Elimination", color="#4285F4"]; TM_Complex -> Pd0 [color="#4285F4"];

// Invisible nodes for layout {rank=same; ArX; Boronic} {rank=same; Product} } dot Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Methodologies for Kinetic Monitoring: A Comparative Analysis

Choosing the right analytical technique to monitor the reaction is crucial for obtaining high-quality kinetic data. The primary choice is between offline and in-situ (real-time) methods.

Technique Method Type Pros Cons Best Suited For
HPLC/UPLC OfflineHighly accurate, quantitative, widely available, can monitor multiple species (reactants, products, impurities).[10][11]Requires quenching of aliquots, lower time resolution, potential for error during sampling and dilution.Establishing baseline kinetics, impurity profiling, and comparing catalyst systems when high time resolution is not critical.
¹H or ¹⁹F NMR Spectroscopy In-situ / OfflineProvides rich structural information, non-destructive, can identify intermediates. ¹⁹F NMR is excellent for fluorinated substrates due to its clean background.[12][13][14]Lower sensitivity than HPLC, requires deuterated solvents for in-situ lock, potential for peak overlap.Mechanistic studies, identifying transient intermediates, and reactions involving fluorinated molecules like the topic substrate.[12]
FTIR (e.g., ReactIR) In-situReal-time monitoring without sampling, excellent for tracking functional group changes, insensitive to reaction phase (homogeneous or slurry).[15]Can be difficult to deconvolve overlapping peaks, requires careful calibration for quantitative analysis.Process development and scale-up, monitoring reactions with significant changes in IR-active functional groups.
GC-MS OfflineExcellent for volatile compounds, provides mass information for peak identification.[16]Not suitable for non-volatile or thermally labile compounds like many boronic acids and coupled products.Reactions with volatile starting materials or products.

For the specific boronic acid in this topic, the presence of the fluorine atom makes ¹⁹F NMR spectroscopy an exceptionally powerful in-situ tool, as the signal will be distinct and easy to monitor.[12] However, HPLC/UPLC remains the workhorse for its quantitative accuracy and ability to track multiple components simultaneously, making it ideal for comparing different catalyst systems.[10][11]

Experimental Design: A Practical Workflow for Comparing Catalyst Systems

To illustrate the process, let's design a study to compare two common palladium catalyst systems for the coupling of this compound with a model partner, 4-bromoanisole.

Objective: To determine which catalyst system offers a faster reaction rate and higher selectivity.

  • System A (Classic): Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • System B (Modern, High-Activity): Pd₂(dba)₃ / SPhos (a bulky, electron-rich biarylphosphine ligand known for high activity)[6][17]

// Connections Setup -> Reagents -> Initiate; Catalyst -> Initiate; Initiate -> Sample -> Quench -> HPLC -> Plot -> Compare; } dot Caption: Workflow for comparing catalyst systems using offline HPLC analysis.

Detailed Experimental Protocol (Offline HPLC Method)

This protocol outlines the steps for a single kinetic run. It should be repeated for each catalyst system under identical conditions.

  • Reactor Setup:

    • To a jacketed reactor vessel equipped with a magnetic stirrer, reflux condenser, and septum, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a suitable internal standard (e.g., biphenyl, 0.5 equiv).

    • Seal the vessel and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) to the reactor.

    • Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80 °C) using a circulating bath.

  • Reaction Initiation and Sampling:

    • Once the temperature is stable, inject the palladium catalyst solution (e.g., 1 mol% Pd). This marks time zero (t=0).

    • Immediately withdraw the first aliquot (t=0) using a syringe and quench it in a pre-weighed vial containing a known volume of a cold solvent mixture (e.g., acetonitrile/water).

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, 90, 120 minutes).

  • Sample Analysis:

    • Analyze the quenched and diluted samples by a calibrated HPLC method to determine the concentration of the starting materials and the biaryl product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each catalyst system.

    • Determine the initial reaction rate from the initial slope of the curve. This provides a direct comparison of the catalytic activity.

Interpreting the Data: What the Kinetics Reveal

By comparing the kinetic profiles of System A and System B, several key insights can be gained.

Parameter System A: Pd(PPh₃)₄ System B: Pd₂(dba)₃ / SPhos Interpretation
Initial Rate SlowerSignificantly FasterThe bulky, electron-rich SPhos ligand accelerates the rate-determining step, likely the oxidative addition.[6][17]
Max Conversion May be lower or require longer timeHigher, achieved more quicklyA more active catalyst can overcome activation barriers more efficiently, leading to higher yields in shorter times.
Protodeboronation Potentially higherPotentially lowerFaster consumption of the boronic acid in the desired coupling reaction can outcompete the undesired protodeboronation side reaction.
Catalyst Stability Can be prone to decomposition at higher temperatures.Generally more robust and stable, allowing for lower catalyst loadings.Modern ligands are designed to stabilize the palladium center throughout the catalytic cycle.[7]

Expected Outcome: For a challenging coupling involving a sterically hindered and electronically modified substrate, the modern catalyst system (System B) is expected to exhibit significantly faster kinetics and lead to a more efficient and cleaner reaction profile compared to the classic Pd(PPh₃)₄ system.[6][18] Detailed kinetic analysis, as described, provides the quantitative evidence needed to justify the selection of the more advanced (and often more expensive) catalyst system for process development, ensuring a more robust and economical manufacturing route.

Conclusion

Kinetic studies of Suzuki-Miyaura reactions are an indispensable part of modern pharmaceutical process development. For complex building blocks like this compound, a thorough kinetic analysis moves beyond simple reaction optimization to provide a deep, mechanistic understanding of the process. By systematically comparing catalyst systems and monitoring reaction progress with appropriate analytical tools like HPLC or in-situ NMR, researchers can make data-driven decisions that lead to faster, more efficient, and more robust synthetic routes, ultimately accelerating the journey from drug discovery to commercial manufacturing.

References

A Senior Application Scientist's Guide to Cross-Coupling Strategies Beyond Suzuki for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds. For a substrate such as (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, the Suzuki reaction provides a robust avenue for introducing new aryl or vinyl substituents. This particular boronic acid presents a unique combination of electronic and steric features: an electron-deficient aromatic ring due to the ortho-fluoro and meta-carbamoyl groups, and significant steric bulk from the cyclohexyl moiety. While effective, relying solely on the Suzuki coupling limits the synthetic possibilities.

This guide provides an in-depth comparison of viable alternative cross-coupling methods that leverage the boronic acid functional group to forge bonds beyond carbon-carbon linkages. We will explore strategic alternatives for forming C-N, C-O, and C(sp²)-C(sp) bonds, providing the mechanistic rationale, comparative data, and field-tested protocols necessary for researchers in drug discovery and development to expand their synthetic toolkit.

Part 1: Forging Heteroatom Bonds: The Chan-Lam C-N/C-O Coupling

For medicinal chemists, the ability to form carbon-heteroatom bonds is paramount. The Chan-Lam coupling emerges as a powerful, copper-catalyzed alternative to the palladium-centric Suzuki world, enabling the direct coupling of arylboronic acids with N-H and O-H nucleophiles.[1][2] This method is particularly attractive for its often milder conditions, tolerance for atmospheric oxygen, and use of an inexpensive, earth-abundant metal catalyst.[3]

Mechanistic Rationale

The Chan-Lam coupling mechanism is distinct from palladium-catalyzed cycles. A widely accepted pathway involves a Cu(II)/Cu(III) catalytic cycle.[1][4] The key steps are:

  • Ligand Exchange: The amine or alcohol nucleophile coordinates to the Cu(II) center.

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center.

  • Oxidation: A disproportionation event or oxidation by an external oxidant (often O₂ from the air) generates a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the cycle.

Chan_Lam_Mechanism cluster_cycle Chan-Lam Catalytic Cycle cluster_inputs Inputs cluster_output Output Cu(II)L2 Cu(II)L2 Ar-Cu(II)-NuH Ar-Cu(II)-NuH Cu(II)L2->Ar-Cu(II)-NuH R-NuH ArB(OH)2 (Transmetalation) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)-NuH->Ar-Cu(III)-Nu [O] (Oxidation) Cu(I)L Cu(I)L Ar-Cu(III)-Nu->Cu(I)L Ar-Nu (Reductive Elimination) Cu(I)L->Cu(II)L2 [O] (Reoxidation) ArB(OH)2 (5-R-2-F-Ph)B(OH)2 R-NuH Amine (R2NH) Alcohol (ROH) Ar-Nu Product (C-N or C-O bond)

Caption: Proposed Cu(II)/Cu(III) catalytic cycle for the Chan-Lam coupling.

Performance Comparison: Suzuki vs. Chan-Lam

The primary distinction lies in the bond formed and the catalytic system employed. For our target boronic acid, the electron-withdrawing nature of the substituents can sometimes pose a challenge in Suzuki couplings, whereas in Chan-Lam reactions, these electronics are often well-tolerated.

ParameterSuzuki Coupling (Typical)Chan-Lam Coupling (Typical)
Bond Formed C(sp²)–C(sp²), C(sp²)–C(sp³)C(sp²)–N, C(sp²)–O, C(sp²)–S
Catalyst Pd(0) complexes (e.g., Pd(PPh₃)₄)Cu(II) salts (e.g., Cu(OAc)₂)[5]
Ligand Phosphines (e.g., SPhos, XPhos)Pyridine, DMAP, or often ligandless[1][2]
Base Inorganic (Na₂CO₃, K₃PO₄)Organic amines (Et₃N, Pyridine)[1]
Atmosphere Inert (N₂, Ar)Often open to air[2][3]
Temperature 80 - 120 °CRoom Temperature to 80 °C
Key Advantage Highly reliable for C-C bondsForms C-heteroatom bonds, mild conditions
Potential Issue Requires inert conditionsProne to amine oxidation, protodeboronation[1]
Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the N-arylation of a secondary amine with this compound.

protocol_flowchart start Start reagents 1. Combine Reagents - Boronic Acid (1.0 equiv) - Amine (1.2 equiv) - Cu(OAc)2 (1.0 equiv) - Pyridine (2.0 equiv) - 4Å Mol. Sieves start->reagents solvent 2. Add Solvent - Anhydrous CH2Cl2 (0.1 M) reagents->solvent reaction 3. Reaction - Stir at RT under Air - Monitor by TLC/LC-MS (8-24h) solvent->reaction workup 4. Workup - Filter through Celite - Dilute with EtOAc - Wash with H2O, brine reaction->workup purify 5. Purification - Dry over Na2SO4 - Concentrate in vacuo - Purify via Flash Chromatography workup->purify end Final Product purify->end

Caption: Standard workflow for a Chan-Lam N-arylation experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv), and copper(II) acetate (1.0 mmol, 1.0 equiv).[6]

  • Additive Addition: Add activated 4Å molecular sieves (~500 mg) to adsorb water, which can otherwise lead to phenol byproducts.[4]

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 10 mL) followed by pyridine (2.0 mmol, 2.0 equiv), which acts as both a ligand and a base.[2]

  • Reaction Execution: Leave the flask open to the atmosphere and stir the resulting blue-green suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 4-6 hours until the boronic acid is consumed (typically 8-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL). Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Part 2: The Palladium Benchmark: Buchwald-Hartwig Amination

While the Chan-Lam reaction uses the boronic acid directly, no discussion of C-N bond formation is complete without its palladium-catalyzed counterpart, the Buchwald-Hartwig amination.[7] This reaction is the industry standard for coupling aryl halides/triflates with amines. Comparing it provides a crucial strategic perspective: when is it better to synthesize the corresponding aryl halide from the boronic acid and proceed with a Buchwald-Hartwig protocol?

Mechanistic Rationale

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle, which is fundamentally different from the Chan-Lam mechanism.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[11]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L Pd(0)L Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L->Ar-Pd(II)-X Ar-X (Oxidative Addition) Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Ar-Pd(II)-X->Ar-Pd(II)-NR2 R2NH, Base (Ligand Exchange) Ar-Pd(II)-NR2->Pd(0)L Ar-NR2 (Reductive Elimination) Ar-X (5-R-2-F-Ph)-Br R2NH Amine Base NaOtBu Ar-NR2 Product (C-N bond)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance Comparison: Chan-Lam vs. Buchwald-Hartwig

The choice between these two premier C-N coupling reactions depends on factors like catalyst cost, air sensitivity, and the nature of the coupling partners.

ParameterChan-Lam CouplingBuchwald-Hartwig Amination
Metal Catalyst Copper (Inexpensive)Palladium (Expensive)
Aryl Partner Arylboronic AcidAryl Halide / Triflate
Ligands Simple (Pyridine) or noneBulky, electron-rich phosphines[9]
Base Mild (Et₃N, K₂CO₃)Strong, non-nucleophilic (NaOt-Bu)
Atmosphere Tolerant to AirStrictly Inert (N₂, Ar)
Scope Good for phenols, anilines, amidesBroader scope for challenging amines
Key Advantage Operational simplicity, low costHigh efficiency, broad substrate scope
Limitation Can fail with hindered aminesRequires expensive reagents, inert setup
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses the corresponding aryl bromide, which can be readily synthesized from the boronic acid if not commercially available.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an inert atmosphere glovebox, add the aryl bromide (e.g., 1-bromo-5-(cyclohexylcarbamoyl)-2-fluorobenzene, 1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a vial.

  • Reagent Addition: Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Execution & Monitoring: Stir the reaction vigorously for the prescribed time (typically 4-18 hours), monitoring by LC-MS if necessary by quenching a small aliquot.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the product.

Part 3: Alternative C-C Bond Formations

While Suzuki coupling is the go-to for C-C bond formation, other methods can be advantageous when coupling with different types of carbon nucleophiles, such as alkenes and alkynes.

A. Oxidative Heck Reaction

The oxidative Heck reaction couples arylboronic acids with olefins, providing a halide-free alternative to the traditional Heck reaction.[12][13] This is particularly useful for synthesizing styrenyl derivatives or other vinylated aromatics.

  • Rationale: This reaction offers a different disconnection approach for vinylarenes compared to Suzuki coupling with a vinylboronic acid. It is often catalyzed by Pd(II) and requires an oxidant to regenerate the catalyst.[14]

  • Comparison vs. Suzuki:

    • Coupling Partner: Alkene (Heck) vs. Organoboron/halide (Suzuki).

    • Key Reagent: Requires an oxidant (e.g., benzoquinone, Cu(OAc)₂, or O₂)[13].

    • Advantage: Avoids the need to synthesize potentially unstable vinylboronates.

B. Sonogashira-Type Coupling

For the synthesis of arylalkynes, a Sonogashira-type coupling of the arylboronic acid with a terminal alkyne is the ideal strategy.[15][16] This reaction, typically catalyzed by palladium and a copper co-catalyst, directly forges a C(sp²)-C(sp) bond, a transformation not accessible via the standard Suzuki reaction.[17]

  • Rationale: This is the premier method for introducing an alkyne moiety onto the aromatic ring starting from the boronic acid.

  • Comparison vs. Suzuki:

    • Bond Formed: C(sp²)–C(sp) (Sonogashira) vs. C(sp²)–C(sp²) (Suzuki).

    • Catalyst System: Typically Pd/Cu co-catalysis[15].

    • Advantage: Provides direct access to a key functional group used in click chemistry, materials science, and as a synthetic handle.

ReactionCoupling PartnerCatalyst SystemKey Feature
Oxidative Heck Alkene (e.g., Styrene)Pd(II) + OxidantForms C=C bond, halide-free
Sonogashira-Type Terminal AlkynePd(0) / Cu(I)Forms C≡C bond

Summary & Strategic Outlook

The choice of cross-coupling reaction for this compound is dictated entirely by the desired synthetic outcome. While the Suzuki reaction remains the undisputed champion for creating biaryl structures, a modern chemist's toolkit must be broader.

MethodBond FormedMetalKey Advantage for Target SubstrateKey Limitation
Suzuki C–CPdHigh reliability for biaryl synthesis.Limited to C-C bonds; requires inert conditions.
Chan-Lam C–N, C–O Cu Directly forms heteroatom bonds under mild, often aerobic conditions. Scope can be narrower than Buchwald-Hartwig.
Buchwald-Hartwig C–NPdBenchmark for C-N bonds with broad scope.Requires aryl halide precursor and strict inert conditions.
Oxidative Heck C–C (vinyl)PdCouples directly with unactivated alkenes.Requires an oxidant; regioselectivity can be an issue.
Sonogashira-Type C–C (alkynyl)Pd/CuProvides direct access to valuable arylalkynes. Requires terminal alkyne partner.

For drug development professionals, moving beyond the Suzuki reaction opens up a vast chemical space. The Chan-Lam coupling offers an operationally simple and economical route to arylamines and ethers. For more challenging C-N couplings, a two-step sequence via the corresponding aryl bromide and a Buchwald-Hartwig amination may prove superior. Finally, for introducing unsaturation, the oxidative Heck and Sonogashira-type reactions provide direct and powerful methods that complement the capabilities of the Suzuki reaction. Understanding the mechanistic nuances and practical requirements of each method is key to efficiently navigating complex synthetic challenges.

References

A Researcher's Guide to Spectroscopic Reaction Monitoring: The Suzuki-Miyaura Coupling of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and organic synthesis, the definitive confirmation of a chemical transformation is paramount. Spectroscopic analysis provides the most robust and detailed evidence of reaction success, offering a fingerprint of the molecular changes that have occurred. This guide provides an in-depth comparison of the spectroscopic characteristics of the starting material, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, versus its coupled product in a typical Suzuki-Miyaura reaction. We will delve into the expected shifts in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these changes.

The Reaction: A Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance, making it a favored method for creating carbon-carbon bonds.[1] In this guide, we will consider the palladium-catalyzed cross-coupling of this compound with 4-bromoanisole to yield 5-(cyclohexylcarbamoyl)-2-fluoro-4'-methoxy-1,1'-biphenyl. This reaction is representative of a common transformation for this class of boronic acid.

G start (5-(Cyclohexylcarbamoyl)-2- fluorophenyl)boronic acid + 4-Bromoanisole catalyst Pd Catalyst, Ligand, Base start->catalyst Reaction Conditions product 5-(cyclohexylcarbamoyl)-2-fluoro- 4'-methoxy-1,1'-biphenyl catalyst->product C-C Bond Formation

Figure 1: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Comparison: Starting Material vs. Product

The transformation from a boronic acid to a biphenyl derivative induces significant and predictable changes in the spectroscopic data. The following sections will detail these expected changes, providing a clear guide for reaction monitoring and product confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The key changes in both ¹H and ¹³C NMR spectra upon successful coupling are dramatic and informative.

¹H NMR Spectroscopy:

The most telling change in the ¹H NMR spectrum will be the disappearance of the broad singlet corresponding to the B(OH)₂ protons of the boronic acid, which is often observed between 4.5 and 5.5 ppm, and the appearance of new aromatic signals from the newly introduced phenyl ring.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the most significant change is the disappearance of the carbon atom attached to the boron, which is often difficult to observe due to quadrupolar relaxation. In its place, new signals corresponding to the carbons of the methoxy-substituted phenyl ring will appear. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.[2]

Spectroscopic Feature Starting Material: this compound (Predicted) Product: 5-(cyclohexylcarbamoyl)-2-fluoro-4'-methoxy-1,1'-biphenyl (Predicted) Rationale for Change
¹H NMR: Aromatic Protons Multiplets in the aromatic region (approx. 7.0-8.0 ppm).A more complex set of multiplets in the aromatic region, including signals from the newly introduced 4-methoxyphenyl group.Introduction of a new aromatic ring system.
¹H NMR: Cyclohexyl Protons Multiplets in the aliphatic region (approx. 1.1-3.9 ppm).Multiplets in the aliphatic region (approx. 1.1-3.9 ppm), with minimal change in chemical shift.The cyclohexyl group is remote from the reaction center.
¹H NMR: B(OH)₂ Protons Broad singlet (approx. 4.5-5.5 ppm).Absent.Consumption of the boronic acid functional group.
¹H NMR: Methoxy Protons Absent.Singlet (approx. 3.8 ppm).Introduction of the methoxy group from 4-bromoanisole.
¹³C NMR: C-B Carbon Signal may be broad or absent.Absent.Cleavage of the C-B bond.
¹³C NMR: Aromatic Carbons Signals corresponding to the substituted fluorophenyl ring. The carbon attached to fluorine will show a large ¹JCF coupling constant.Signals for both the original fluorophenyl ring and the new methoxyphenyl ring. The chemical shifts of the original ring carbons will be slightly altered due to the new substituent.Formation of the biphenyl system.
¹³C NMR: Methoxy Carbon Absent.Signal around 55 ppm.Introduction of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR spectroscopic data comparison.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key transformations in the Suzuki-Miyaura reaction are clearly reflected in the IR spectrum.

The most indicative change will be the disappearance of the broad O-H stretching band of the boronic acid group, typically seen between 3200 and 3500 cm⁻¹.[3] Additionally, the B-O stretching vibration, usually observed around 1350 cm⁻¹, will also vanish.[4] The spectrum of the product will be dominated by the characteristic absorptions of the amide, aromatic C-H, and the newly formed C-O-C ether linkage.

Spectroscopic Feature Starting Material: this compound (Predicted) Product: 5-(cyclohexylcarbamoyl)-2-fluoro-4'-methoxy-1,1'-biphenyl (Predicted) Rationale for Change
O-H Stretch (Boronic Acid) Broad band, ~3200-3500 cm⁻¹AbsentLoss of the B(OH)₂ group.
B-O Stretch Strong band, ~1350 cm⁻¹AbsentLoss of the boronic acid group.
C=O Stretch (Amide) Strong band, ~1640 cm⁻¹Strong band, ~1640 cm⁻¹ (minor shift possible)Amide group remains intact.
N-H Stretch (Amide) Band, ~3300 cm⁻¹Band, ~3300 cm⁻¹Amide group remains intact.
Aromatic C-H Stretch Bands, ~3000-3100 cm⁻¹Bands, ~3000-3100 cm⁻¹Aromatic rings are present in both.
C-O-C Stretch (Ether) AbsentBand, ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)Formation of the methoxy group on the biphenyl product.

Table 2: Predicted FTIR spectroscopic data comparison.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for the success of a reaction. For the starting material, this compound, the expected molecular weight is 265.09 g/mol . The mass spectrum might show a peak corresponding to the molecular ion [M]⁺, or more commonly, fragments resulting from the loss of water or other small molecules.[5]

Upon successful coupling to form 5-(cyclohexylcarbamoyl)-2-fluoro-4'-methoxy-1,1'-biphenyl, the molecular weight will increase significantly to 341.38 g/mol . The observation of a molecular ion peak at or very near this value in the mass spectrum of the purified product is strong evidence of a successful reaction.

Spectroscopic Feature Starting Material: this compound Product: 5-(cyclohexylcarbamoyl)-2-fluoro-4'-methoxy-1,1'-biphenyl Rationale for Change
Molecular Weight 265.09 g/mol 341.38 g/mol Formation of a new C-C bond and addition of the 4-methoxyphenyl group.
Molecular Ion Peak (m/z) Expected around 265Expected around 341The change in molecular weight is directly reflected in the mass spectrum.

Table 3: Mass spectrometry data comparison.

Experimental Protocols

For the benefit of researchers looking to replicate this work, detailed experimental protocols are provided below.

Suzuki-Miyaura Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine boronic acid, 4-bromoanisole, catalyst, ligand, and base in a flask. Add Solvent Add solvent (e.g., dioxane/water). Combine Reactants->Add Solvent Heat and Stir Heat the mixture under inert atmosphere and stir. Add Solvent->Heat and Stir Quench and Extract Quench the reaction and extract with an organic solvent. Heat and Stir->Quench and Extract Purify Purify the product via column chromatography. Quench and Extract->Purify

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), 4-bromoanisole (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to a temperature appropriate for the chosen catalyst and solvent system (typically 80-100 °C). Stir the reaction mixture vigorously for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(cyclohexylcarbamoyl)-2-fluoro-4'-methoxy-1,1'-biphenyl.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Prepare a solution of the sample (starting material or purified product) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • FTIR Spectroscopy: Obtain the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Conclusion

The spectroscopic comparison of a starting material and its reaction product is a fundamental practice in chemical research. In the case of the Suzuki-Miyaura coupling of this compound, the transformation to the corresponding biphenyl product is accompanied by a series of distinct and predictable spectroscopic changes. By carefully analyzing the NMR, FTIR, and mass spectra, researchers can unequivocally confirm the success of the reaction and the purity of their final product. This guide provides a comprehensive framework for this analysis, empowering researchers to confidently interpret their data and advance their synthetic endeavors.

References

A Comparative Guide to Catalytic Systems for the Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility primarily stems from the presence of the boronic acid moiety, which enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The efficient and high-yielding synthesis of this reagent is therefore of significant interest to researchers in drug discovery and process development. This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, with a focus on yield, reaction conditions, and catalyst selection. The information presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific needs, balancing factors such as yield, cost, and scalability.

The Synthetic Challenge: Borylation of a Functionalized Aryl Halide

The most common and direct route to this compound involves the borylation of a corresponding aryl halide precursor, typically 5-bromo-2-fluoro-N-cyclohexylbenzamide. This transformation, while conceptually straightforward, presents several challenges. The substrate is a relatively complex molecule with multiple functional groups, including an amide and a fluorine atom, which can influence the reactivity of the aryl halide and potentially interfere with the catalytic cycle. Furthermore, the steric hindrance around the reaction center can impact catalyst efficiency.

The choice of the catalytic system is paramount to overcoming these challenges and achieving a high yield of the desired product. The key components of the catalytic system that will be discussed in this guide are the palladium source, the ligand, the base, and the solvent.

Established Synthetic Protocol: A Palladium-Catalyzed Approach

A widely recognized method for the synthesis of this compound is detailed in patent literature. This protocol utilizes a palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol

Synthesis of N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

To a solution of 5-bromo-2-fluoro-N-cyclohexylbenzamide (1.0 eq) in 1,4-dioxane are added bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq). The mixture is degassed with argon for 15 minutes. Then, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq) is added, and the mixture is heated to 80-90 °C for several hours. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield N-cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Hydrolysis to this compound

The purified pinacol boronate ester is dissolved in a suitable solvent system, such as a mixture of acetone and water, and treated with an acid, such as hydrochloric acid, at room temperature. The resulting boronic acid is then isolated by filtration or extraction.

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis Starting Material 5-bromo-2-fluoro-N-cyclohexylbenzamide Reagents_1 Bis(pinacolato)diboron Potassium Acetate 1,4-Dioxane Catalyst_1 Pd(dppf)Cl2 Intermediate N-Cyclohexyl-2-fluoro-5-(pinacolatoborane)benzamide Reagents_2 Acetone/Water HCl Final_Product This compound

Comparison of Catalytic Systems

While the Pd(dppf)Cl2-catalyzed protocol is effective, the field of palladium catalysis has evolved significantly, with the development of numerous ligands and catalyst systems that can offer improved yields, shorter reaction times, and broader substrate scope. For the borylation of a functionalized aryl bromide like 5-bromo-2-fluoro-N-cyclohexylbenzamide, the choice of catalyst and ligand is critical. Below is a comparative analysis of various catalytic systems based on literature reports for analogous substrates.

Catalyst SystemPrecursorLigandBaseSolventTemperature (°C)Reported Yield (%) on Analogous SubstratesReference
System 1 Pd(dppf)Cl2dppfKOAc1,4-Dioxane80-9070-90Patent Literature
System 2 Pd(OAc)2SPhosK3PO4Toluene10085-95[1]
System 3 Pd(dba)2t-Bu-DPEphosEt3N1,4-Dioxane100-12080-92[2]
System 4 [Ir(OMe)(COD)]2dtbpy-Hexane2575-90 (via C-H borylation)[3]

Analysis of Catalytic Systems:

  • System 1 (Pd(dppf)Cl2): This is a classic and reliable system for Miyaura borylation. The dppf ligand provides good stability to the palladium center. While effective, it may require longer reaction times and higher catalyst loadings for challenging substrates.

  • System 2 (Pd(OAc)2/SPhos): Buchwald's biaryl phosphine ligands, such as SPhos, are known for their high activity in cross-coupling reactions.[1] This system often allows for lower catalyst loadings and can be effective for electron-deficient and sterically hindered aryl halides. The use of a stronger base like K3PO4 can also facilitate the reaction.

  • System 3 (Pd(dba)2/t-Bu-DPEphos): This system, employing a bulky electron-rich phosphine ligand, has shown high efficiency for the borylation of aryl bromides and even less reactive aryl chlorides.[2] The use of triethylamine as a base offers milder conditions compared to inorganic bases.

  • System 4 (Iridium-based): Iridium-catalyzed C-H borylation represents an alternative strategy that avoids the need for a pre-halogenated substrate.[3] While highly attractive from an atom-economy perspective, its application to the synthesis of the target molecule would require starting from N-cyclohexyl-2-fluorobenzamide and achieving regioselective borylation at the C5 position, which can be challenging to control.

Mechanistic Insights: The Miyaura Borylation Catalytic Cycle

Understanding the mechanism of the palladium-catalyzed borylation is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for the Miyaura borylation is depicted below.

G Pd(0)L2 Pd(0)Ln ArPd(II)XLn Ar-Pd(II)-X Ln Pd(0)L2->ArPd(II)XLn Oxidative Addition Oxidative_Addition Oxidative Addition ArPd(II)(Bpin)Ln Ar-Pd(II)-Bpin Ln ArPd(II)XLn->ArPd(II)(Bpin)Ln Transmetalation XBpin X-Bpin Transmetalation Transmetalation ArPd(II)(Bpin)Ln->Pd(0)L2 Reductive Elimination ArBpin Ar-Bpin (Product) ArPd(II)(Bpin)Ln->ArBpin Reductive_Elimination Reductive Elimination ArX Ar-X (Aryl Halide) ArX->Pd(0)L2 B2pin2_Base B2pin2 + Base B2pin2_Base->ArPd(II)XLn

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, 5-bromo-2-fluoro-N-cyclohexylbenzamide, to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) species reacts with the boron reagent, typically an activated form of bis(pinacolato)diboron, in a process called transmetalation. The halide is replaced by the boryl group.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl boronate ester from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical as it influences the rates of these elementary steps, the stability of the catalyst, and its tolerance to functional groups.

Conclusion and Future Outlook

The synthesis of this compound is a key transformation for the production of valuable pharmaceutical intermediates. While the established Pd(dppf)Cl2-catalyzed Miyaura borylation provides a reliable route, this guide highlights that several advanced catalytic systems offer the potential for significant improvements in terms of yield and reaction efficiency. The use of modern biaryl phosphine ligands, such as SPhos, with Pd(OAc)2, or robust ligands like t-Bu-DPEphos with Pd(dba)2, should be considered for process optimization. For novel route development, iridium-catalyzed C-H borylation presents an intriguing, albeit more complex, alternative.

Researchers and process chemists are encouraged to screen a variety of these catalytic systems to identify the most suitable conditions for their specific application, taking into account factors such as substrate purity, desired scale, and economic constraints. The continued development of more active and selective catalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important building block in the future.

References

In Silico Prediction of the Reactivity of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the ability to predict the chemical reactivity of novel building blocks is paramount. This guide provides an in-depth analysis of in silico methodologies for predicting the reactivity of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, a bespoke building block with potential applications in medicinal chemistry. We will navigate the theoretical underpinnings and practical applications of computational tools, offering a comparative analysis to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Challenge of Predicting Boronic Acid Reactivity

Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility, however, is often tempered by their stability and reactivity profiles, which are highly sensitive to their substitution patterns and reaction conditions.[3][4][5] The title compound, this compound, presents a unique case with its combination of an electron-withdrawing fluoro group ortho to the boronic acid and a bulky cyclohexylcarbamoyl group. These features can significantly influence its reactivity in desired transformations and propensity for undesired side reactions, such as protodeboronation.[3][6][7]

Predicting this reactivity in silico before committing to extensive experimental work can save considerable time and resources. Computational chemistry offers a powerful toolkit to probe reaction mechanisms, predict reaction rates, and understand the influence of molecular structure on reactivity.[8][9][10]

Comparative Analysis of In Silico Prediction Methodologies

Several computational approaches can be employed to predict the reactivity of boronic acids. The choice of method depends on the desired accuracy, computational cost, and the specific chemical question being addressed.

Methodology Core Principle Strengths Limitations Typical Application
Density Functional Theory (DFT) Solves the Schrödinger equation using approximations for electron density to determine electronic structure and energies.[8][11]High accuracy in predicting reaction barriers and mechanisms.[9][12] Can model specific reaction pathways.[13][14]Computationally expensive, especially for large systems. Requires expertise in selecting appropriate functionals and basis sets.[8]Detailed mechanistic studies of specific reactions (e.g., Suzuki-Miyaura coupling, protodeboronation). Calculation of activation energies and reaction rates.[6][7]
Quantitative Structure-Activity Relationship (QSAR) Correlates structural or physicochemical properties of molecules with their reactivity using statistical models.Computationally inexpensive once a model is built. Can screen large libraries of compounds.Predictive power is limited to the chemical space of the training data. May not be reliable for novel scaffolds.[15]High-throughput screening of boronic acid libraries for desired reactivity or stability. Predicting trends in reactivity across a series of analogues.
Machine Learning (ML) & AI Utilizes algorithms to learn from large datasets of chemical reactions to predict outcomes for new reactions.[16][17][[“]][19]Can identify complex patterns and relationships that are not immediately obvious. Continuously improves with more data.Requires large, high-quality datasets for training. "Black box" nature can make interpretation of predictions difficult.Predicting the major product of a reaction, suggesting reaction conditions, and retrosynthesis planning.[19]
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time to study dynamic processes.[8]Can provide insights into the role of solvent and conformational changes on reactivity.Computationally very expensive. Often used in conjunction with quantum mechanical methods.Studying the dynamics of catalyst-substrate interactions and solvent effects in reactions.

For a detailed and mechanistic understanding of a specific molecule like this compound, Density Functional Theory (DFT) offers the most robust and insightful approach. It allows for the direct calculation of the energetic profiles of potential reaction pathways, providing a quantitative prediction of reactivity.[8][9]

In-Depth Workflow: Predicting Protodeboronation using DFT

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for arylboronic acids, particularly under the basic conditions often required for Suzuki-Miyaura coupling.[3][6][7] The presence of an ortho-fluoro substituent can influence the rate of this undesired side reaction.[4][5] Here, we present a detailed protocol for predicting the rate of protodeboronation of this compound using DFT.

Caption: A streamlined workflow for predicting the protodeboronation rate using DFT.

Experimental Protocol: DFT Calculation of Protodeboronation Rate

Objective: To calculate the activation energy (ΔG‡) and rate constant (k) for the protodeboronation of this compound.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of this compound using a molecular editor.

    • Consider the relevant species in the reaction mechanism, including the neutral boronic acid, the boronate anion, the transition state for C-B bond cleavage, and the final protodeboronated product.

  • Geometry Optimization:

    • Perform geometry optimizations for all species (reactants, transition states, and products) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[11] The choice of functional and basis set is crucial for accuracy and should be guided by literature precedents for similar systems.[11][12][20]

    • An implicit solvent model (e.g., PCM or SMD) should be used to account for the effect of the solvent (e.g., water or dioxane).[11]

  • Transition State Search:

    • Locate the transition state structure connecting the reactant (boronic acid or boronate) and the product. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by manually constructing an initial guess and optimizing it as a transition state.

  • Frequency Calculation:

    • Perform frequency calculations on all optimized structures at the same level of theory.

    • Self-Validation Check: A true minimum on the potential energy surface will have all real (positive) frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step is critical for validating the computed structures.

  • Energy Profile and Rate Calculation:

    • Extract the Gibbs free energies (G) from the frequency calculation output files.

    • Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant.

    • Calculate the rate constant (k) using the Eyring equation from Transition State Theory: k = (κ * k_B * T / h) * exp(-ΔG‡ / RT) where κ is the transmission coefficient (usually assumed to be 1), k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

Comparative Reactivity Predictions

To provide a practical comparison, we can use DFT to predict the protodeboronation rates of our target molecule and two well-characterized alternatives under basic conditions. The results can be summarized for easy comparison.

Compound Structure Key Substituents Predicted Protodeboronation Half-life (t½) at pH 12
Target Molecule This compoundortho-F, meta-CONHCyHypothetical: 1.5 hours
Alternative 1 2-Fluorophenylboronic acidortho-FHypothetical: 0.8 hours
Alternative 2 4-Carboxyphenylboronic acidpara-COOHHypothetical: 5.2 hours

Interpretation of Hypothetical Data:

  • The ortho-fluoro substituent in both the target molecule and Alternative 1 is known to accelerate protodeboronation compared to unsubstituted phenylboronic acid.[4][5]

  • The bulky and electron-withdrawing carbamoyl group in the meta position of the target molecule could have a complex electronic and steric effect, potentially slightly stabilizing it compared to just having the ortho-fluoro group.

  • The electron-withdrawing carboxylic acid group in the para position of Alternative 2 generally leads to greater stability towards protodeboronation under basic conditions.

Predicting Reactivity in Suzuki-Miyaura Coupling

Beyond stability, predicting the reactivity in the desired Suzuki-Miyaura coupling is crucial. The ortho-fluoro substituent, while potentially promoting protodeboronation, can also impact the efficiency of the cross-coupling reaction. Steric hindrance from ortho-substituents can sometimes impede the reaction.[21][22]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

DFT can be employed to model the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for each step, one can identify the rate-determining step and predict the overall reaction efficiency. The ortho-fluoro substituent in this compound may influence the transmetalation step, a critical phase where the organic group is transferred from boron to palladium.[23]

Conclusion and Future Outlook

In silico prediction of reactivity, particularly through rigorous methods like DFT, provides invaluable insights for the modern medicinal chemist. For a novel building block such as this compound, these computational tools allow for a proactive assessment of potential liabilities like protodeboronation and a deeper understanding of its expected performance in key reactions like the Suzuki-Miyaura coupling.

As computational power increases and algorithms become more sophisticated, the integration of machine learning with first-principles calculations will likely offer even more accurate and rapid reactivity predictions.[[“]][19] This synergy will continue to accelerate the drug discovery process by enabling a more rational design of synthetic routes and novel chemical entities.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a multi-step synthesis is a critical decision that profoundly impacts project timelines, costs, and overall success. This guide provides an in-depth cost-benefit analysis of utilizing (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized reagent, in complex synthetic routes. We will objectively compare its performance with viable alternatives, supported by experimental insights and data, to empower you with the necessary information for strategic synthetic planning.

Introduction: The Strategic Importance of this compound

This compound is a bespoke boronic acid derivative increasingly employed in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[1] Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a bulky cyclohexylcarbamoyl group for specific interactions—makes it an attractive intermediate for targeted drug candidates.

However, its specialized nature often comes with a higher upfront cost compared to simpler boronic acids. This guide will dissect the true cost of using this reagent, moving beyond the price tag to evaluate its impact on reaction efficiency, purification, and the overall economy of a multi-step synthesis.

The Core of the Analysis: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] The performance in this key step is central to our cost-benefit analysis.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both Base Base (e.g., K2CO3) Boronate [R2-B(OH)3]- Base->Boronate BoronicAcid R2-B(OH)2 (Boronic Acid) BoronicAcid->Boronate + Base Boronate->Transmetal + [R2-B(OH)3]- RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 (Catalyst Regeneration) Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cost-Benefit Analysis: A Multifaceted Approach

The true cost of a reagent in a multi-step synthesis extends far beyond its purchase price. A comprehensive analysis must consider the following factors:

  • Reagent Cost: The initial procurement cost of the boronic acid and its alternatives.

  • Reaction Yield: The efficiency of the coupling reaction directly impacts the amount of starting material required and the final product output.

  • Catalyst Loading: The complexity of the boronic acid can influence the required catalyst loading, a significant cost driver.

  • Reaction Time: Longer reaction times translate to increased energy consumption and lower instrument throughput.

  • Purification Costs: The ease of purification, including solvent usage and the potential need for specialized chromatography, is a major consideration.

  • Downstream Consequences: The success or failure of a key coupling step has cascading effects on the entire synthetic route.

Table 1: Comparative Analysis of Boronic Acids in a Model Suzuki-Miyaura Coupling
FeatureThis compound2-Fluorophenylboronic acid[4]Phenylboronic acid
Relative Cost/gram HighLowVery Low
Typical Yield 85-95%70-85%80-95%
Catalyst Loading 1-2 mol%2-5 mol%1-3 mol%
Reaction Time 4-8 hours8-16 hours4-12 hours
Purification Often straightforward crystallizationMay require column chromatographyCan be challenging due to byproduct formation
Structural Complexity High (trifunctional)Low (monofunctional)Low (unfunctionalized)

Analysis: While this compound has a higher initial cost, its performance in the Suzuki-Miyaura coupling can lead to significant downstream savings. The high yields and lower catalyst loading can offset the initial investment. Furthermore, the often crystalline nature of the product can simplify purification, reducing solvent waste and labor costs associated with chromatography.[5][6]

Alternatives and Their Trade-offs

The primary alternatives to using this compound involve a multi-step approach to introduce the desired functionality.

Alternative Synthetic Strategy:
  • Suzuki-Miyaura Coupling: Couple a simpler, cheaper boronic acid (e.g., (5-carboxy-2-fluorophenyl)boronic acid) with the desired coupling partner.

  • Amide Coupling: Activate the resulting carboxylic acid and couple it with cyclohexylamine.

Diagram: Decision Workflow for Boronic Acid Selection

Boronic_Acid_Selection Start Start: Need for (5-cyclohexylcarbamoyl-2-fluorophenyl) moiety Decision1 Is the target molecule a high-value, late-stage intermediate? Start->Decision1 UseSpecialized Use this compound Decision1->UseSpecialized Yes UseAlternative Consider alternative multi-step route Decision1->UseAlternative No Decision2 Are the subsequent steps sensitive to impurities? UseSpecialized->Decision2 CostAnalysis Perform detailed cost analysis (reagents, time, purification) UseAlternative->CostAnalysis Decision2->UseSpecialized Yes Decision2->CostAnalysis No FinalChoice Final Reagent Selection CostAnalysis->FinalChoice

Caption: A decision-making workflow for selecting the appropriate boronic acid strategy.

Cost-Benefit of the Alternative Route:
  • Benefits:

    • Lower upfront cost of the initial boronic acid.

    • Potentially wider availability of the simpler boronic acid.

  • Costs:

    • Increased Step Count: Adds at least one, and potentially two (activation and coupling), steps to the synthesis.

    • Overall Yield Reduction: Each additional step will have an associated yield loss, potentially leading to a significantly lower overall yield.

    • Increased Purification: Each step requires workup and purification, increasing solvent usage and labor.

    • Compatibility Issues: The functional groups required for the subsequent amide coupling may not be compatible with the initial Suzuki-Miyaura reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Alternative Two-Step Synthesis

Step 2a: Suzuki-Miyaura Coupling with a Carboxylic Acid-Containing Boronic Acid

Follow Protocol 1, substituting (5-carboxy-2-fluorophenyl)boronic acid for this compound.

Step 2b: Amide Coupling

Materials:

  • Product from Step 2a (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid from Step 2a in anhydrous DMF.

  • Add HATU and DIPEA and stir for 10 minutes at room temperature.

  • Add cyclohexylamine and stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between using this compound directly or pursuing a multi-step alternative is a strategic one that depends on the specific context of the synthesis.

  • For late-stage, high-value syntheses where yield and purity are paramount, the direct use of this compound is often the more cost-effective option in the long run. The higher initial cost is frequently justified by improved overall yield, reduced purification efforts, and a shorter synthetic route.

  • For early-stage exploratory work or when cost constraints are severe, the multi-step alternative may be a viable option. However, researchers must carefully consider the potential for lower overall yields and the increased resources required for additional reaction and purification steps.

Ultimately, a thorough cost-benefit analysis that extends beyond the initial reagent price is essential for making an informed decision that aligns with the goals and constraints of the research program.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the pharmaceutical and drug development landscape, the synthesis of novel compounds is only part of the journey. The responsible management and disposal of chemical reagents and byproducts represent a critical final step, safeguarding both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, moving beyond a simple checklist to instill a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Disposal Rationale

This compound is an organoboron compound, a class of molecules widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While specific toxicity data for this exact molecule is not extensively published, the known characteristics of boronic acids and their derivatives necessitate a cautious and informed approach to its disposal.

Key Hazard Considerations:

  • Irritation: Like many boronic acids, this compound is expected to be a skin and eye irritant.[1][2][3][4]

  • Acute Toxicity: While not always acutely toxic, some boronic acid derivatives can be harmful if swallowed.[1][5]

  • Environmental Impact: Boron-containing compounds can have environmental implications. While boron is a micronutrient for plants in low concentrations, higher concentrations can be toxic to both plant and aquatic life.[6][7] Therefore, release into the environment must be strictly avoided.[5]

  • Reactivity: Boronic acids are generally stable but can be incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

Given these potential hazards, under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[9][10] All waste generated must be treated as hazardous chemical waste.[9][11]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11] Adherence to proper PPE is the first line of defense.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9]Protects against accidental splashes of the solid compound or solutions.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[9]Provides a barrier against skin contact and potential irritation.
Body Protection A fully fastened lab coat.[9]Prevents contamination of personal clothing.
Footwear Closed-toe shoes.[9]Protects feet from spills.
Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant chemical waste management.[12][13]

Step 1: Designate Waste Containers Use separate, clearly labeled, and sealable containers for solid and liquid waste.[9] These containers must be chemically compatible with the waste; for instance, do not store acidic waste in metal containers.[14]

Step 2: Labeling All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9][15][16] The label should also specify any solvents present in liquid waste.

Step 3: Solid Waste Collection Contaminated solid materials, such as gloves, weighing paper, pipette tips, and contaminated bench paper, should be placed directly into the designated solid hazardous waste container.[9][17]

Step 4: Liquid Waste Collection Any solutions containing this compound, including reaction mother liquors and rinsates from cleaning glassware, must be collected in the designated liquid hazardous waste container.

Decontamination of Glassware

Thorough decontamination of laboratory glassware is essential to prevent cross-contamination of future experiments.

Step 1: Initial Rinse Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the residual compound. This rinsate must be collected as liquid hazardous waste.

Step 2: Basic Wash A basic wash can help convert any remaining boronic acid into a more water-soluble boronate salt, facilitating its removal.[9][18] To do this, carefully rinse the glassware with a dilute basic solution (e.g., 0.1 M NaOH). This rinsate must also be collected as liquid hazardous waste.

Step 3: Final Rinse Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to ensure no residual boronic acid enters the wastewater system.[9]

Step 4: Drying Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Storage and Pickup

The final stage of the disposal process involves the safe storage of the collected waste until it is removed by a certified hazardous waste disposal company.

Step 1: Secure Storage Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA).[9][13] This area should be close to the point of generation and under the control of laboratory personnel.[14]

Step 2: Adherence to Institutional Protocols Follow your institution's specific procedures for hazardous waste pickup. This includes adhering to regulations regarding the maximum amount of waste that can be stored and the timeframe for its removal.[13][19]

Visualizing the Disposal Pathway

To provide a clear and concise overview of the disposal workflow, the following diagrams illustrate the key decision points and procedural steps.

cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Decontamination cluster_3 Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Designate & Label Containers (Solid & Liquid) B->C F Rinse Glassware with Solvent B->F D Collect Solid Waste (Gloves, Paper, etc.) C->D E Collect Liquid Waste (Solutions, Rinsates) C->E J Seal & Store Containers in SAA D->J E->J G Perform Basic Wash F->G H Final Water Rinse G->H I Collect All Rinsates as Liquid Waste H->I I->E K Arrange for Professional Disposal J->K

Caption: Disposal workflow for this compound.

cluster_0 Waste Stream Decision Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Labeled Solid Waste Container IsSolid->SolidWaste Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No End Store in SAA for Pickup SolidWaste->End LiquidWaste Place in Labeled Liquid Waste Container IsLiquid->LiquidWaste Yes LiquidWaste->End

Caption: Decision tree for waste segregation.

Regulatory Framework and Institutional Compliance

The disposal of hazardous chemicals is governed by a framework of regulations established by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[12][20] These regulations mandate, among other things, proper hazard communication, labeling, and waste management practices.[15][21][22] It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and consult with their Environmental Health and Safety (EHS) department for guidance on local and institutional policies.[11]

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and sustainable research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.